1-(4-Methoxyphenyl)guanidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methoxyphenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-12-7-4-2-6(3-5-7)11-8(9)10/h2-5H,1H3,(H4,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFALHATLLBXIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394385 | |
| Record name | 2-(4-methoxyphenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67453-80-9, 112677-02-8 | |
| Record name | 2-(4-methoxyphenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-METHOXYPHENYL)GUANIDINE CARBONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Characterization of 1-(4-Methoxyphenyl)guanidine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 1-(4-Methoxyphenyl)guanidine, a compound of interest in pharmaceutical research and development. Guanidine derivatives are known for their diverse biological activities, and a thorough understanding of their structural characteristics is paramount for advancing drug discovery efforts.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Introduction to this compound and its Spectroscopic Fingerprint
This compound is a guanidine derivative featuring a 4-methoxyphenyl substituent. The accurate and unambiguous determination of its chemical structure is a prerequisite for any further investigation into its biological properties. Spectroscopic techniques provide a powerful toolkit for elucidating the molecular architecture of such compounds. This guide will dissect the key features of its ¹H NMR, ¹³C NMR, IR, and MS spectra, providing a comprehensive "fingerprint" for this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms within the molecule.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons.
Table 1: ¹H NMR Spectroscopic Data for this compound [2]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.10 | Doublet (d) | 9.1 | 2H | Ar-H (ortho to -NH) |
| 6.91 | Doublet (d) | 9.1 | 2H | Ar-H (ortho to -OCH₃) |
| 3.72 | Singlet (s) | - | 3H | -OCH₃ |
Interpretation of the ¹H NMR Spectrum:
The ¹H NMR spectrum of this compound, recorded in CD₃OD, displays characteristic signals for the aromatic and methoxy protons.[2] The two doublets at 7.10 and 6.91 ppm, each integrating to two protons, are indicative of a para-substituted benzene ring. The coupling constant of 9.1 Hz is typical for ortho-coupling between adjacent aromatic protons. The downfield shift of the doublet at 7.10 ppm can be attributed to the protons ortho to the electron-withdrawing guanidinyl group, while the upfield doublet at 6.91 ppm corresponds to the protons ortho to the electron-donating methoxy group. The sharp singlet at 3.72 ppm, integrating to three protons, is characteristic of the methoxy (-OCH₃) group protons.[2]
Experimental Protocol for ¹H NMR Spectroscopy:
A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3] Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm). The spectrum is then acquired on a 400 MHz or higher field NMR spectrometer. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
Caption: A generalized workflow for acquiring a ¹H NMR spectrum.
Carbon (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound [2]
| Chemical Shift (δ) ppm | Assignment |
| 164.8 | C=N (Guanidinyl) |
| 160.9 | Ar-C (para to -NH) |
| 128.9 | Ar-C (ortho to -NH) |
| 128.1 | Ar-C (ipso to -NH) |
| 116.2 | Ar-C (ortho to -OCH₃) |
| 56.0 | -OCH₃ |
Interpretation of the ¹³C NMR Spectrum:
The ¹³C NMR spectrum, also recorded in CD₃OD, shows six distinct carbon signals, consistent with the proposed structure.[2] The signal at 164.8 ppm is attributed to the carbon atom of the guanidinyl group (C=N). The aromatic region displays four signals. The signal at 160.9 ppm corresponds to the aromatic carbon atom para to the guanidinyl group and directly attached to the methoxy group. The peaks at 128.9 and 116.2 ppm are assigned to the aromatic CH carbons. The signal at 128.1 ppm represents the ipso-carbon, the carbon atom of the benzene ring directly attached to the guanidinyl nitrogen. The upfield signal at 56.0 ppm is characteristic of the methoxy carbon.[2]
Experimental Protocol for ¹³C NMR Spectroscopy:
The sample preparation for ¹³C NMR is similar to that for ¹H NMR, although a slightly more concentrated sample (15-20 mg) may be beneficial.[3] ¹³C NMR experiments require a greater number of scans than ¹H NMR to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope. Broadband proton decoupling is typically employed to simplify the spectrum and enhance signal intensity.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectroscopic Data for this compound [2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3353 | Strong, Broad | N-H Stretching |
| 2158 | Medium | C=N Stretching (Guanidinium) |
| 1673 | Strong | C=N Stretching |
| 1513 | Strong | Aromatic C=C Stretching |
| 1244 | Strong | C-O-C Asymmetric Stretching |
| 1028 | Medium | C-O-C Symmetric Stretching |
Interpretation of the IR Spectrum:
The IR spectrum of this compound exhibits several characteristic absorption bands. A strong, broad band at 3353 cm⁻¹ is indicative of N-H stretching vibrations, characteristic of the amine and imine groups in the guanidine moiety.[2][4] The presence of a medium intensity band at 2158 cm⁻¹ is likely due to the C=N stretching of the protonated guanidinium form.[2] Another strong absorption at 1673 cm⁻¹ can also be attributed to C=N stretching.[2] The strong band at 1513 cm⁻¹ is characteristic of the aromatic C=C skeletal vibrations.[2] The strong absorption at 1244 cm⁻¹ is assigned to the asymmetric C-O-C stretching of the aryl ether, a characteristic feature of anisole derivatives.[2][5] The band at 1028 cm⁻¹ corresponds to the symmetric C-O-C stretching.[2]
Caption: Correlation of functional groups in this compound with their characteristic IR absorption bands.
Experimental Protocol for IR Spectroscopy:
For a solid sample, the spectrum can be obtained using the KBr (potassium bromide) pellet method or as a neat solid using an attenuated total reflectance (ATR) accessory. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. For ATR-IR, a small amount of the solid sample is placed directly on the ATR crystal. The spectrum is then recorded using an FTIR spectrometer.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Table 4: Mass Spectrometry Data for this compound [2]
| Ion | m/z (Calculated) | m/z (Found) |
| [M+H]⁺ | 166.1 | 166.1 |
Interpretation of the Mass Spectrum:
Electrospray ionization (ESI) mass spectrometry in positive ion mode shows a prominent peak at an m/z of 166.1, which corresponds to the protonated molecule [M+H]⁺.[2] The calculated monoisotopic mass for C₈H₁₁N₃O is 165.0902, and the mass of the protonated species [C₈H₁₂N₃O]⁺ is 166.0975. The observed m/z of 166.1 is in excellent agreement with the calculated value, confirming the molecular formula of the compound.[2]
Experimental Protocol for ESI-MS:
A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation. This solution is then infused into the electrospray ionization source of the mass spectrometer. The instrument is operated in positive ion mode, and the mass spectrum is recorded over an appropriate m/z range.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the methoxyphenyl and guanidinyl moieties. The IR spectrum identifies the key functional groups present in the molecule. Finally, mass spectrometry confirms the molecular weight and formula. This detailed spectroscopic analysis serves as a crucial reference for the identification and quality control of this compound in research and development settings.
References
- Benchchem. (n.d.). HPLC method for this compound hydrochloride analysis.
- ChemicalBook. (n.d.). N-(4-METHOXY-PHENYL)-GUANIDINE synthesis.
- Benchchem. (n.d.). A Comparative Analysis of 1H and 13C NMR Spectra of 4-Methoxy-2-nitroaniline and Related Compounds.
- ResearchGate. (n.d.). FTIR spectra of polymeric guanidine derivatives.
- Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in the fingerprint region.
Sources
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- 2. N-(4-METHOXY-PHENYL)-GUANIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The IR spectrum for anisole contains two C―O stretching bands in ... | Study Prep in Pearson+ [pearson.com]
The Guanidine Pharmacophore: From Natural Origins to Rational Drug Design
The Physicochemical Foundation: Y-Aromaticity and Superbasicity
To understand the ubiquity of the guanidine moiety in medicinal chemistry, one must first grasp its unique electronic structure. Guanidine (
The Causality of Stability:
The extraordinary basicity of guanidine is not merely due to the inductive effect of nitrogen atoms. It arises from Y-aromaticity (or Y-delocalization). Upon protonation to the guanidinium cation (
In drug design, this feature serves two critical functions:
-
Anionic Anchoring: At physiological pH, guanidine groups are fully protonated, allowing them to form strong bidentate hydrogen bonds with carboxylate (Asp, Glu) or phosphate residues in protein binding pockets.
-
Bioisosteric Versatility: The planar geometry mimics the arginine side chain, making substituted guanidines ideal peptidomimetics.
The Metabolic Revolution: From Galega to Biguanides[2]
The history of guanidine therapeutics is a masterclass in ethnopharmacology translating into modern medicine.
The Galega Connection
In medieval Europe, Galega officinalis (Goat’s Rue) was used to treat "frequent urination" (a symptom of diabetes).[2][3][4] In the early 20th century, the active component was identified as galegine (isoamylene guanidine).[2] While galegine lowered blood glucose, it was too toxic for clinical use.
The Structural Evolution
Chemists synthesized "biguanides"—two guanidine molecules fused with the elimination of ammonia—to temper toxicity while retaining efficacy. This led to the discovery of Metformin, Phenformin, and Buformin.[5]
Table 1: Comparative Profile of Biguanide Therapeutics
| Compound | Structure Note | Clinical Status | Primary Failure Mode |
| Galegine | Monoguanidine (Prenyl) | Toxic / Abandoned | Severe hypoglycemia & toxicity |
| Synthalin | Diguanidine (Decamethylene chain) | Abandoned (1940s) | Hepatotoxicity |
| Phenformin | Phenethyl-biguanide | Withdrawn (1970s) | Lactic Acidosis (High affinity for mitochondrial membrane) |
| Metformin | Dimethyl-biguanide | Gold Standard | N/A (Superior safety profile) |
Mechanism of Action: The AMPK Axis
Metformin does not stimulate insulin secretion. Instead, it inhibits Complex I of the mitochondrial electron transport chain. This inhibition is subtle but sufficient to decrease ATP production and raise the AMP:ATP ratio. This shift allosterically activates AMP-activated protein kinase (AMPK) , the cell's metabolic master switch, leading to the inhibition of hepatic gluconeogenesis.
Figure 1: The signal transduction pathway of Metformin, illustrating the critical link between mitochondrial inhibition and glucose suppression.
Rational Drug Design: The H2 Receptor Story
While biguanides were discovered via screening, the development of H2 receptor antagonists by Sir James Black represents the dawn of rational drug design.
The Challenge: Modulating Basicity
Histamine stimulates gastric acid secretion via H2 receptors.[6] Black's team sought an antagonist. They started with Guanylhistamine , replacing the primary amine of histamine with a guanidine.
-
Problem: Guanidine (
13.6) is fully protonated at pH 7.4. Histamine ( 5.9) is partially uncharged. The receptor required a neutral donor-acceptor profile, not a fixed cation. -
Solution: The team systematically reduced the basicity of the guanidine group by adding electron-withdrawing substituents.
Figure 2: Structural evolution from Histamine to Cimetidine, highlighting the critical modulation of pKa.
Modern Synthetic Protocols
For researchers synthesizing novel guanidine derivatives, the use of harsh conditions (e.g., cyanamide with amines at high heat) is obsolete. The modern standard utilizes protected guanylating agents for mild, selective conversion.
Protocol: Synthesis via Goodman’s Reagent
This protocol uses N,N'-Di-Boc-1H-pyrazole-1-carboxamidine to convert a primary amine to a protected guanidine. This method avoids the formation of poly-guanidines and allows for easy purification.
Reagents:
-
Target Primary Amine (1.0 eq)
-
Goodman’s Reagent (1.0 - 1.1 eq)[8]
-
Triethylamine (
) or DIPEA (1.2 eq) -
Solvent: Dichloromethane (DCM) or Acetonitrile (
)
Step-by-Step Methodology:
-
Dissolution: Dissolve the primary amine in anhydrous DCM (0.1 M concentration) under an inert atmosphere (
or Ar). -
Base Addition: Add
to the solution. Why? To scavenge the pyrazole byproduct protons and ensure the amine is nucleophilic. -
Reagent Addition: Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine in one portion.
-
Reaction: Stir at room temperature for 4–16 hours.
-
Self-Validation: Monitor via TLC.[8] The pyrazole reagent is UV active. The formation of the product is often indicated by a shift to a higher
due to the lipophilic Boc groups.
-
-
Workup: Dilute with DCM, wash with 5% citric acid (to remove unreacted amine/pyrazole), then brine. Dry over
. -
Deprotection (Optional): To reveal the free guanidine, treat the intermediate with TFA/DCM (1:1) for 1 hour.
Figure 3: Workflow for the selective synthesis of substituted guanidines using pyrazole-carboxamidine reagents.
References
-
Bailey, C. J. (2017). Metformin: historical overview. Diabetologia.
-
Ganellin, C. R. (1982). Cimetidine.[4][6][7][9][10][11] Chronicles of Drug Discovery. (Contextual verification via ACS)
-
Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis. Journal of Organic Chemistry.
-
Kasturi, S., &bewley, C. A. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole.[12] Marine Drugs/NIH.
-
Hardie, D. G. (2012). AMPK: a target for drugs and natural products with effects on haemostasis, atherosclerosis and cancer. Nature Reviews Drug Discovery.
Sources
- 1. Guanidine - Wikipedia [en.wikipedia.org]
- 2. publications.aston.ac.uk [publications.aston.ac.uk]
- 3. news-medical.net [news-medical.net]
- 4. goodrx.com [goodrx.com]
- 5. Metformin: Out of Backwaters and into the Mainstream | American Scientist [americanscientist.org]
- 6. acs.org [acs.org]
- 7. James Black (pharmacologist) - Wikipedia [en.wikipedia.org]
- 8. TCI Practical Example: Di-Boc Guanidinylation of Amine Using the Guanidinylating Agent | TCI AMERICA [tcichemicals.com]
- 9. The major impacts of James Black's drug discoveries on medicine and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sir James Black: The pioneering Scottish scientist who won the Nobel Prize | National Museums Scotland [nms.ac.uk]
- 11. Sir James Black: The Man Who Changed Drug Development · Frontiers for Young Minds [kids.frontiersin.org]
- 12. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole - PMC [pmc.ncbi.nlm.nih.gov]
Sourcing and Validating 1-(4-Methoxyphenyl)guanidine: A Technical Procurement and Application Guide
Executive Summary
1-(4-Methoxyphenyl)guanidine (CAS: 67453-80-9 for free base) is a critical nitrogenous building block and bioactive ligand.[1][2][3] While structurally simple, its procurement is complicated by its dual role as both a Sigma-1 receptor ligand and a nucleophilic intermediate for heterocycle synthesis (e.g., pyrimidines, triazoles).[1][2][3]
This guide moves beyond a simple vendor list. It establishes a self-validating procurement protocol , ensuring that the material you source meets the rigorous demands of high-throughput screening (HTS) or GMP precursor standards. We address the specific instability of the free base, the necessity of salt form selection, and the critical impurity profiling of the toxic precursor, p-anisidine.[1]
Part 1: Chemical Identity & Critical Properties[1][2]
Before engaging suppliers, the researcher must define the "Target Product Profile" for the raw material. The choice of salt form is the single most important variable in stability and solubility.
The Molecule[4][5][6][7][8][9]
-
Synonyms: p-Anisylguanidine, N-(4-Methoxyphenyl)guanidine[1][2][3]
-
Molecular Formula:
[1][2][4][5][6]
Salt Form Selection Matrix
Commercial suppliers offer various forms.[2] The free base is prone to oxidation and hygroscopicity.[2]
| Form | CAS Number | Stability Profile | Solubility (Water) | Recommended Application |
| Free Base | 67453-80-9 | Low.[1][2][3] Hygroscopic; absorbs | Low | Non-aqueous synthesis; anhydrous reactions.[2] |
| Hydrochloride | 73709-20-3 | High. Crystalline, non-hygroscopic.[1][2][3] | High | Biological assays; aqueous buffers; GMP storage.[2] |
| Carbonate | 112677-02-8 | Moderate.[1][2][3][7][8] Often cheaper bulk form.[2] | Moderate | Large-scale heterocycle synthesis (liberated in situ).[1][2][3] |
| Nitrate | 56518-34-4 | High.[1][2][3] Oxidizer risk in bulk.[2] | Moderate | Specialized energetic synthesis (rare).[1][2] |
Expert Insight: For biological screening (Sigma receptor binding), always specify the Hydrochloride salt .[1][2] It eliminates pH variability in your assay buffer.[2] For bulk synthesis, the Carbonate is often 20-30% cheaper and easily converted.[1][2][3]
Part 2: Strategic Sourcing & Supplier Landscape[1][2][3]
Do not treat all suppliers equally. The market is divided into "Catalog Aggregators" (high risk of batch variability) and "Primary Manufacturers" (consistent impurity profiles).[1][2]
Supplier Tiers[1][3]
Tier 1: Primary Manufacturers & Verified Standards (High Trust)
Use for: Biological baselines, GMP starting material, Reference Standards.[1][2]
-
Sigma-Aldrich (Merck KGaA): High reliability, comprehensive CoA.[1][2][3] Often lists the Carbonate or Nitrate salts.
-
TCI Chemicals: Excellent source for the Hydrochloride salt (>98%).[1][2]
-
Cayman Chemical: Specializes in the bioactive context; best for small-scale, high-purity standards for receptor binding assays.[1][2][3]
Tier 2: Bulk Chemical Specialists (Scale-Up)
Use for: Synthetic intermediates (Gram to Kilogram scale).[1][2][3]
-
BLD Pharm: Strong inventory in guanidine building blocks; good for rapid delivery of 1-10g quantities.[2][3]
-
Chem-Impex International: Reliable US-based stock for mid-scale synthesis.[1][2][3]
-
Enamine: Key for building blocks if you are exploring analogs (e.g., variations on the methoxy group).[1][2]
Procurement Decision Logic
Use the following workflow to determine the correct vendor category and validation burden.
Figure 1: Decision tree for selecting supplier tier and salt form based on experimental intent.
Part 3: Quality Control & Technical Validation[1][2]
A "Self-Validating System" means you do not trust the Certificate of Analysis (CoA) blindly.[1][2][3] You must verify identity and purity, specifically looking for the toxic precursor p-anisidine .[1][2][3]
The "Red Flag" Impurity: p-Anisidine
Most commercial synthesis routes involve the guanylation of p-anisidine.[2][3]
-
Risk: p-Anisidine is highly toxic and easily oxidizes to colored impurities (purple/brown).[1][2][3]
-
Detection: It has a distinct retention time and NMR shift compared to the guanidine product.[2]
Protocol: High-Performance Liquid Chromatography (HPLC)
Unlike aliphatic guanidines which require derivatization, this compound has a strong chromophore (anisole ring) allowing direct UV detection.[1][2][3]
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).[1][2]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5 suppresses silanol interactions).[1][2]
-
Gradient: 5% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 240 nm (Guanidine/Aromatic absorption) and 280 nm (Anisole specific).[1][2]
Acceptance Criteria:
-
p-Anisidine Content: <0.5% (Check retention time using a p-anisidine standard).
-
Appearance: Solution must be clear and colorless.[2] Yellowing indicates oxidation.[2]
Protocol: 1H-NMR Characterization
Run in DMSO-
-
Aromatic Region: Two doublets (integration 2H each) around 6.9 - 7.2 ppm (Para-substitution pattern).[1][2][3]
-
Guanidine Protons: Broad singlet at ~7.0-9.0 ppm (highly dependent on concentration and water content).[1][2][3] Note: If the guanidine protons are missing or integrated too low, the sample may be wet or undergoing rapid exchange.[1]
Part 4: Applications & Mechanism of Action[2]
Understanding why you are buying this molecule helps in troubleshooting experimental failures.
Sigma Receptor Ligand
This compound is a structural analog of DTG (1,3-Di-o-tolylguanidine) , a gold-standard Sigma receptor ligand.[1][2][3]
-
Mechanism: It modulates intracellular calcium signaling via the Sigma-1 receptor (chaperone protein) at the Mitochondria-Associated ER Membrane (MAM).[1][2][3]
-
Relevance: Used in neuroprotection studies.[2][10] If your binding data is inconsistent, check if your supplier provided the Carbonate salt, which alters the ionic strength of your binding buffer compared to the HCl salt.[1]
Synthetic Building Block
It is a "1,3-binucleophile."[1][2][3]
-
Pathway: Reacts with
-diketones to form pyrimidines.[2][3] -
Critical Control: The free guanidine base is a strong base (
).[1][2] If using the HCl salt in synthesis, you must include a stoichiometric base (e.g., NaOEt, ) to liberate the reactive species.[1][2]
Figure 2: Synthesis origin and downstream application pathways.
Part 5: Handling and Safety (SDS Summary)
-
Hazards: H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant).[1][2]
-
Storage:
-
Disposal: As hazardous nitrogenous waste.[2] Do not mix with strong oxidizers (especially if using the Nitrate salt).[1][2]
References
-
Chemical Identity & Properties: National Center for Biotechnology Information.[2] (2026).[1][2] PubChem Compound Summary for CID 7018035, N-(4-Methoxyphenyl)guanidine. Retrieved from [Link]
-
Biological Activity (Sigma Receptors): Maurice, T., & Su, T. P. (2009).[1][2] The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics.[2][10][6] Retrieved from [Link]
Sources
- 1. N-(4-METHOXY-PHENYL)-GUANIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Sigma Receptors [sigmaaldrich.com]
- 4. 67453-80-9|this compound|BLD Pharm [bldpharm.com]
- 5. N-(4-Methoxyphenyl)guanidine hydrochloride - Amerigo Scientific [amerigoscientific.com]
- 6. chemimpex.com [chemimpex.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. This compound CARBONATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 1-(4-Methoxyphenyl)guanidine in Multicomponent Reactions
Executive Summary & Strategic Value
This guide details the application of 1-(4-Methoxyphenyl)guanidine (MPG) as a pivotal binucleophile in multicomponent reactions (MCRs). Unlike simple guanidine, the p-methoxyphenyl moiety introduces a strong electron-donating effect (+M), significantly enhancing the nucleophilicity of the amino groups while modulating the solubility profile of the resulting heterocycles.
Key Applications:
-
Drug Discovery: Synthesis of 2-amino-pyrimidine cores (kinase inhibitors) and dihydropyrimidines (calcium channel blockers).
-
Process Chemistry: One-pot construction of fused systems like pyrimido[1,2-a]benzimidazoles .
Technical Challenge: The primary challenge with MPG is its tendency to oxidize and its varying reactivity compared to alkyl guanidines. This guide provides optimized protocols to harness its reactivity while suppressing side reactions like oxidative coupling.
Mechanistic Insight: The Nucleophilic Tautomer
Understanding the tautomeric equilibrium of MPG is critical for controlling regioselectivity. In solution, MPG exists in equilibrium between the imino and amino forms. The p-methoxy group stabilizes the positive charge in the transition state, making the terminal nitrogens highly nucleophilic.
Diagram 1: Mechanistic Pathway (Biginelli vs. Pyrimidine Synthesis)
The following diagram illustrates the divergent pathways MPG can take depending on the electrophile (Aldehyde/Ketoester vs. Chalcone).
Caption: Divergent reaction pathways for this compound. Path A (Blue) leads to dihydropyrimidines via acid catalysis. Path B (Red) leads to aromatic pyrimidines via base-mediated Michael addition.
Protocol A: The Modified Biginelli Reaction
Target: Synthesis of N-aryl-3,4-dihydropyrimidin-2(1H)-imines. Application: Calcium channel modulators; mitotic kinesin Eg5 inhibitors.
Scientific Rationale: Standard Biginelli conditions (HCl/EtOH) often fail with N-aryl guanidines due to steric hindrance and lower basicity compared to urea. We utilize Ytterbium(III) Triflate [Yb(OTf)₃] as a Lewis acid catalyst. It activates the aldehyde carbonyl without degrading the sensitive MPG.
Reagents & Equipment[2][3][4][5][6][7]
-
Reagent A: this compound nitrate (1.0 mmol)
-
Reagent B: Benzaldehyde derivative (1.0 mmol)
-
Reagent C: Ethyl acetoacetate (1.0 mmol)
-
Catalyst: Yb(OTf)₃ (5 mol%)
-
Base: Sodium Ethoxide (1.0 mmol) - Critical for liberating the free base from nitrate salt.
-
Solvent: Ethanol (Absolute, 3 mL)
Step-by-Step Procedure
-
Free-Basing: In a 10 mL microwave vial, suspend this compound nitrate in ethanol. Add Sodium Ethoxide (or Et₃N) and stir for 5 mins at RT until the solution clears.
-
Addition: Add the aldehyde, ethyl acetoacetate, and Yb(OTf)₃ catalyst to the mixture.
-
Reaction (Microwave): Cap the vial. Irradiate at 120°C for 10-15 minutes (Power: 150W, Max Pressure: 200 psi).
-
Alternative (Thermal): Reflux at 80°C for 4-6 hours.
-
-
Workup: Cool to RT. Pour the mixture into crushed ice (20 g).
-
Isolation: The solid product precipitates.[1] Filter under vacuum. Wash with cold water (2 x 5 mL) and cold EtOH (1 x 2 mL).
-
Purification: Recrystallize from hot Ethanol/DMF (9:1) if necessary.
Yield Expectation: 75-85% Key Observation: The product is often a yellow/off-white solid. If the reaction turns dark brown/black, oxidation of the anisidine moiety has occurred; reduce temperature or degas solvents.
Protocol B: Synthesis of 2-Amino-4-Arylpyrimidines
Target: Kinase inhibitor scaffolds (e.g., CDK, VEGFR inhibitors). Application: High-throughput synthesis of "privileged structures" in medicinal chemistry.
Scientific Rationale:
This protocol uses a "chalcone" intermediate.[2][3] The 4-methoxy group on the guanidine acts as an internal electron donor, facilitating the initial nucleophilic attack on the
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 2-amino-pyrimidine derivatives.
Step-by-Step Procedure
-
Chalcone Synthesis (Pre-step): React acetophenone (1 eq) and benzaldehyde (1 eq) in EtOH with 10% NaOH. Stir at RT for 4h. Filter the precipitated chalcone.
-
Cyclization:
-
In a round-bottom flask, dissolve the Chalcone (1.0 mmol) and this compound (1.2 mmol) in n-Butanol (5 mL).
-
Add KOH (1.5 mmol) pellets.
-
-
Reflux: Heat to reflux (118°C) for 8-12 hours.
-
Note: The reaction initially forms a dihydropyrimidine. The high temperature and basic conditions in open air usually drive air-oxidation to the fully aromatic pyrimidine. If conversion is incomplete, add DDQ (0.5 eq) in the last hour.
-
-
Workup: Evaporate solvent under reduced pressure. Dissolve residue in DCM, wash with water.
-
Purification: Flash chromatography (Hexane:EtOAc 7:3).
Troubleshooting & Optimization Table
| Variable | Common Issue | Optimization Strategy |
| Guanidine Source | MPG Nitrate/HCl is insoluble in non-polar solvents. | Must neutralize with NaOEt or Et₃N in situ. Do not use weak bases like NaHCO₃ for this specific derivative. |
| Oxidation | Reaction mixture turns black (quinone formation). | Perform reaction under Nitrogen/Argon atmosphere. Add antioxidant (e.g., BHT) if strictly necessary. |
| Regioselectivity | Mixture of isomers in fused systems. | Use steric bulk on the electrophile to direct the attack to the terminal NH₂ rather than the internal NH. |
| Solvent | Poor yield in Ethanol. | Switch to n-Butanol or DMF . Higher boiling points favor the cyclization step. |
References
-
Biginelli Reaction Mechanism & Catalysis
-
Microwave-Assisted Synthesis of Pyrimidines
-
Guanidine Reactivity in MCRs
-
Biological Applications (Kinase Inhibitors)
- Title: Synthesis and biological evaluation of 2-amino-4-arylpyrimidine deriv
- Source:Bioorg. Med. Chem. Lett. 2010, 20, 1573.
-
URL:[Link]
-
General Review on MCRs
Sources
Application Note: Chiral Guanidine Catalysts in Asymmetric Synthesis
[1][2][3][4][5]
Executive Summary
Chiral guanidines represent a distinct class of organocatalysts that occupy the "Goldilocks zone" of basicity (
This guide provides validated protocols for deploying bicyclic and modified guanidines in asymmetric C-C bond formation, specifically the Henry (Nitroaldol) reaction and Michael additions.
Mechanistic Principles & Catalyst Selection
The Dual-Activation Model
The efficacy of chiral guanidines (e.g., Corey-Grogan, Ishikawa types) relies on the specific geometry of the guanidinium core. Upon deprotonating a pronucleophile (Nu-H), the resulting guanidinium species forms a tight ion pair with the nucleophile while simultaneously organizing the electrophile through hydrogen bonding.
Figure 1: Mechanistic flow of dual-activation catalysis. The guanidine acts as a proton shuttle, organizing the transition state to induce stereochemistry.
Catalyst Selection Matrix
Select the catalyst architecture based on the
| Catalyst Class | Representative Structure | Approx | Best Application | Key Constraint |
| Monocyclic Guanidines | Modified TMG | 23.0 - 24.0 | Michael Addition of malonates | High conformational flexibility lowers ee |
| Bicyclic Guanidines | Corey-Grogan / TBD | 25.0 - 26.0 | Strecker, Henry, Michael | Gold Standard. Rigid backbone ensures high ee |
| Bis-Guanidines | Linked TBD dimers | > 26.0 | Difficult protonations | Solubility can be poor in non-polar solvents |
| Pentanidiums | Alkyl-substituted salts | N/A (Phase Transfer) | Biphasic alkylations | Requires base additive (KOH/CsOH) |
Protocol A: Asymmetric Henry (Nitroaldol) Reaction
Target: Synthesis of chiral
Reagents & Preparation
-
Aldehyde (1.0 equiv): Distilled immediately prior to use.
-
Nitroalkane (10.0 equiv): Use as solvent/reagent. Dry over
molecular sieves. -
Catalyst (5-10 mol%): Dried under high vacuum for 2 hours.
-
Solvent: THF (anhydrous). Note: While nitroalkane can be solvent, THF often improves solubility.
Step-by-Step Workflow
-
System Preparation: Flame-dry a 10 mL Schlenk tube and cool under a stream of Argon.
-
Catalyst Solution: Add the chiral guanidine catalyst (0.05 mmol) to the tube. Dissolve in anhydrous THF (1.0 mL).
-
Temperature Control: Cool the solution to -78 °C . Crucial: The Henry reaction is reversible.[1] Low temperature favors the kinetic product and high ee.
-
Reactant Addition:
-
Add the nitroalkane (0.5 mL) dropwise. Stir for 10 minutes to allow pre-complexation.
-
Add the aldehyde (0.5 mmol) slowly down the side of the flask to precool it before mixing.
-
-
Incubation: Stir at -78 °C for 24–48 hours. Monitor by TLC (stain with KMnO4).
-
Quench: Add 0.5 mL of 1N HCl in THF (precooled) immediately at -78 °C.
-
Why? Quenching at reaction temperature prevents the retro-Henry reaction (racemization) during warmup.
-
-
Workup: Dilute with Et2O, wash with brine, dry over Na2SO4, and concentrate.
Quality Control (Self-Validation)
-
Conversion Check:
NMR. Look for the disappearance of the aldehyde -CHO peak (9-10 ppm). -
Enantioselectivity: HPLC using Chiralcel OD-H or AD-H column (Hexane/iPrOH).
-
Troubleshooting: If ee is low (<80%), check the water content of the nitroalkane. Water competes for H-bonding sites on the guanidine.
Protocol B: Enantioselective Michael Addition
Target: Addition of Malonates/Ketoesters to Nitroolefins. Catalyst: Diphenyl-substituted bicyclic guanidine (Corey-Grogan type).
Experimental Workflow Diagram
Figure 2: Operational workflow for guanidine-catalyzed Michael addition.
Detailed Methodology
-
Catalyst Activation: In a vial, dissolve the chiral guanidine (10 mol%) and the Michael donor (e.g., dimethyl malonate, 1.2 equiv) in Toluene (0.2 M). Stir at Room Temperature (RT) for 15 minutes.
-
Reaction: Cool to 0 °C. Add the nitroolefin (1.0 equiv) in one portion.
-
Duration: Stir for 12–24 hours.
-
Workup: Filter the reaction mixture through a short pad of silica gel (eluting with Et2O) to remove the catalyst.
-
Note: Guanidines are polar and basic; they stick to silica. This is a quick purification step.
-
-
Recycling: The catalyst can often be eluted from the silica with MeOH/Et3N, but fresh catalyst is recommended for GMP/GLP consistency.
Critical Troubleshooting & Optimization
The "CO2 Trap"
Guanidines are strong bases and avidly react with atmospheric
-
Symptom: Reaction stalls completely after 1 hour.
-
Fix: Degas all solvents via freeze-pump-thaw or vigorous sparging with Argon. Store catalyst in a glovebox or desiccator.
Solubility vs. Aggregation
-
Non-polar solvents (Toluene, Hexane): Favor tight ion-pairing (high ee) but may cause catalyst aggregation (slow rate).
-
Polar solvents (DMF, MeCN): Break aggregates (fast rate) but separate the ion pair (lower ee).
-
Optimization: If ee is low in Toluene, try diluting the reaction. If rate is too slow, add 5% molecular sieves to ensure the catalyst isn't deactivated by trace moisture.
References
-
Corey, E. J., & Grogan, M. J. (1999). Enantioselective synthesis of alpha-amino nitriles from N-benzhydryl imines and HCN with a chiral bicyclic guanidine as catalyst.[4][5] Organic Letters, 1(1), 157-160.[4][5][6] Link
-
Ishikawa, T., et al. (2001). Guanidines in Organic Synthesis. Preparation and Application of Chiral Bicyclic Guanidines. Journal of the American Chemical Society.[7]
-
Tan, C. H. (2011). Pentanidium-catalyzed enantioselective phase-transfer conjugate addition reactions. Journal of the American Chemical Society, 133(9), 2828-2831.[8] Link
-
Terada, M., et al. (2010). Axially Chiral Guanidine as Enantioselective Base Catalyst for 1,4-Addition Reaction. Journal of the American Chemical Society.[7]
-
Review: Leow, D., & Tan, C. H. (2009). Chiral Guanidine Catalyzed Enantioselective Reactions.[9][10][2][11][4][5][12] Asian Journal of Chemistry.
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Enantioselective synthesis of alpha-amino nitriles from N-benzhydryl imines and HCN with a chiral bicyclic guanidine as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pentanidium-catalyzed enantioselective phase-transfer conjugate addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Guanidine chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organocatalytic Enantioselective Henry Reactions [mdpi.com]
1-(4-Methoxyphenyl)guanidine as a non-nucleophilic strong base
An In-Depth Technical Guide to 1-(4-Methoxyphenyl)guanidine: A Non-Nucleophilic Strong Base for Advanced Organic Synthesis
Abstract
In the landscape of modern organic synthesis, the demand for reagents that offer both high reactivity and exquisite selectivity is paramount. Strong bases are fundamental tools, yet their utility is often hampered by competing nucleophilic reactivity. This guide provides a comprehensive technical overview of this compound, an organic base that masterfully reconciles strong basicity with minimal nucleophilicity. We will delve into the foundational principles governing its reactivity, present detailed protocols for its synthesis and application, and position it within the broader context of commonly used laboratory bases. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of guanidine-based catalysts in their synthetic endeavors.
Introduction: The Guanidine Advantage
Guanidines represent a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. This arrangement imparts exceptional basicity, with many derivatives classified as "superbases".[1] The strength of a guanidine base is derived from the remarkable stability of its conjugate acid, the guanidinium cation. Upon protonation, the positive charge is delocalized across all three nitrogen atoms through resonance, creating a highly stable, symmetrical ion. This inherent stability provides a powerful thermodynamic driving force for proton abstraction.
This compound distinguishes itself by combining this potent basicity with a sterically encumbered and electronically stabilized structure that mitigates nucleophilic attack. This makes it an ideal choice for sensitive reactions where traditional strong bases, such as alkoxides or organolithium reagents, might lead to undesired side reactions. Its applications span a range of transformations that rely on the selective deprotonation of weakly acidic protons without interference from the base itself.[2][3]
Physicochemical Properties and Safety Profile
A clear understanding of a reagent's physical properties is critical for its effective and safe implementation in experimental design.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 67453-80-9 | [4] |
| Molecular Formula | C₈H₁₁N₃O | [4] |
| Molecular Weight | 165.19 g/mol | [4] |
| Appearance | Typically a solid | N/A |
| pKa (Conjugate Acid) | ~13.0 - 14.0 (Estimated in H₂O) | [5][6] |
| Storage | Sealed in dry, 2-8°C | [4] |
Safety Information: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. It is harmful if swallowed and may cause skin, eye, and respiratory irritation.[4] As with many free-base guanidines, it is hygroscopic and can absorb atmospheric carbon dioxide, so it should be stored under an inert atmosphere in a tightly sealed container.
The Mechanistic Basis of Reactivity
The Origin of Strong Basicity
The high basicity of this compound is a direct consequence of the resonance stabilization of its protonated form. The electron-donating para-methoxy group further enhances the basicity by increasing electron density on the aromatic nitrogen, making it more available for protonation.
Caption: Workflow for the Synthesis of this compound.
Materials and Equipment
-
p-Anisidine (4-methoxyaniline) [7]* Cyanamide
-
Scandium(III) tris(trifluoromethanesulfonate) (Sc(OTf)₃)
-
Deionized Water
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel
Step-by-Step Procedure
-
Reactant Preparation: In a suitable reaction vessel, dissolve p-anisidine (1.0 eq) and cyanamide (1.2 eq) in deionized water (approx. 5 mL per mmol of p-anisidine).
-
Catalyst Addition: To the stirring solution, add scandium triflate (Sc(OTf)₃) (0.1 eq) at room temperature.
-
Reaction: Fit the vessel with a reflux condenser and heat the solution to 100 °C. Maintain stirring at this temperature for 48 hours. Monitor the reaction progress by TLC or LC-MS if desired.
-
Work-up: After 48 hours, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with chloroform (3 x 10 mL per mmol of starting material) to remove any unreacted p-anisidine and organic impurities.
-
Concentration: Collect the aqueous layer and concentrate it under reduced pressure using a rotary evaporator to remove the water.
-
Purification: The resulting residue is purified by filtration through a silica gel pad. Elute with a chloroform-methanol (20:1) mixture to yield the pure this compound.
-
Characterization: Confirm product identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Application Protocol: Catalysis of a Michael Addition
The Michael addition of a soft nucleophile to an α,β-unsaturated carbonyl compound is a cornerstone C-C bond-forming reaction. It often requires a base that can generate the nucleophile (e.g., an enolate) without adding to the electrophilic acceptor. This makes this compound an excellent catalyst. [3][8]The following is a representative protocol.
Model Reaction
The addition of dimethyl malonate to chalcone.
Materials and Equipment
-
Chalcone (1.0 eq)
-
Dimethyl malonate (1.5 eq)
-
This compound (0.1 eq, 10 mol%)
-
Toluene (Anhydrous)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard work-up and purification supplies (HCl, NaHCO₃, brine, anhydrous MgSO₄, silica gel for chromatography)
Step-by-Step Procedure
-
Setup: To a dry round-bottom flask under an inert atmosphere, add chalcone (1.0 eq) and this compound (0.1 eq).
-
Solvent and Reagents: Add anhydrous toluene (sufficient to dissolve reactants, e.g., 0.2 M concentration) followed by dimethyl malonate (1.5 eq) via syringe.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC, observing the consumption of chalcone. The reaction is typically complete within 4-12 hours.
-
Quenching and Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl (to remove the guanidine catalyst), saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Michael adduct.
Causality of Choices:
-
10 mol% Catalyst: Guanidines are efficient catalysts, and a substoichiometric amount is sufficient to turn over the reaction.
-
Anhydrous Toluene: An aprotic solvent is used to prevent quenching of the anionic nucleophile.
-
Acidic Wash (1M HCl): The basic guanidine catalyst is protonated to its hydrochloride salt during the work-up, rendering it water-soluble and allowing for its easy removal from the organic product.
Conclusion
This compound emerges as a highly valuable tool for synthetic chemists. Its potent, non-nucleophilic basicity allows for the clean and efficient catalysis of reactions that are often plagued by side products when using more conventional bases. By understanding the principles of guanidinium salt stability and leveraging its unique steric and electronic properties, researchers can unlock new pathways in complex molecule synthesis, making it a worthy addition to the modern synthetic toolkit.
References
-
PerMM. (n.d.). Guanidine. Retrieved from [Link] [5]2. Boca, M., et al. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations with 15N NMR chemical shifts and gas-phase proton affinities. RSC Advances. Available at: [Link]
-
Drozdov, F., & Kotov, V. M. (2021). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN. Available at: [Link]
-
ResearchGate. (n.d.). Superbases based on guanidine and the values of pKa of the conjugated acids. Retrieved from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Mechanistic considerations of guanidine-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 67453-80-9|this compound|BLD Pharm [bldpharm.com]
- 5. permm.phar.umich.edu [permm.phar.umich.edu]
- 6. Substituent effects on the basicity (p K a ) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with p ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C7NJ02497E [pubs.rsc.org]
- 7. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Axially Chiral Guanidine as Enantioselective Base Catalyst for 1,4-Addition Reaction of 1,3-Dicarbonyl Compounds with Conjugated Nitroalkenes [organic-chemistry.org]
Application Note: Catalytic Synthesis of Cyclic Guanidines from Alkenyl Guanidines
[1][2][3]
Executive Summary
Cyclic guanidines are privileged pharmacophores found in high-value natural products (e.g., Batzelladine alkaloids, Saxitoxin) and synthetic therapeutics (e.g., integrin antagonists, BACE1 inhibitors). Traditional synthesis often relies on harsh guanylation of pre-formed cyclic diamines, which limits structural diversity.
This Application Note details two advanced catalytic protocols for synthesizing cyclic guanidines directly from alkenyl guanidines . These methods utilize intramolecular cyclization strategies—Palladium-Catalyzed Carboamination and Cobalt-Catalyzed Hydrogen Atom Transfer (HAT) —to provide researchers with modular access to 5-, 6-, and 7-membered rings with high regio- and stereocontrol.
Mechanistic Landscape & Catalyst Selection
The transformation of alkenyl guanidines into cyclic scaffolds requires discriminating between competing reaction pathways (e.g.,
Mechanistic Pathway (Palladium-Catalyzed)
The following Graphviz diagram illustrates the catalytic cycle for the Pd-mediated carboamination, a method that simultaneously forms the C-N ring bond and a C-C exocyclic bond.
Figure 1: Catalytic cycle for Pd-catalyzed carboamination. The critical step is the syn-aminopalladation which determines regioselectivity.
Protocol A: Palladium-Catalyzed Carboamination
Best For: Creating 5-membered rings with simultaneous introduction of aryl/alkenyl groups. Primary Reference: Wolfe, J. P. et al. Org.[1][2] Lett.2013 , 15, 5420.[1]
Critical Process Parameters (CPP)
| Parameter | Recommendation | Rationale |
| Catalyst Source | Pd(OAc) | Pd(OAc) |
| Ligand | Nixantphos or DPEphos | Large bite-angle ligands facilitate the difficult C-C reductive elimination step. |
| Base | NaOtBu (2.0 equiv) | Essential for deprotonating the guanidine nitrogen to form the Pd-amido complex. |
| Solvent | Toluene or Dioxane | Non-polar aromatic solvents stabilize the Pd-complex and support high temperatures (100°C+). |
| Protecting Group | PMP (p-methoxyphenyl) | Electron-rich N-protecting groups prevent catalyst poisoning by the Lewis-basic guanidine. |
Step-by-Step Protocol
Reagents:
-
N-Allylguanidine substrate (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
Pd
(dba) (2 mol %) -
Nixantphos (4 mol %)
-
NaOtBu (2.0 equiv)
-
Anhydrous Toluene (0.1 M concentration)
Procedure:
-
Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or using standard Schlenk technique, charge a flame-dried reaction tube with Pd
(dba) (2 mol %) and Nixantphos (4 mol %). -
Solvent Addition: Add anhydrous toluene (50% of total volume). Stir at room temperature for 10 minutes. Observation: Solution should turn from dark purple/red to a lighter orange/yellow, indicating ligand complexation.
-
Substrate Addition: Add the N-allylguanidine (1.0 equiv), Aryl Bromide (1.2 equiv), and NaOtBu (2.0 equiv). Add the remaining toluene.
-
Reaction: Seal the tube with a Teflon-lined cap. Remove from glovebox (if applicable) and heat to 110 °C in an oil bath.
-
Monitoring: Monitor by TLC or LC-MS. Reaction is typically complete in 4–12 hours.
-
Checkpoint: The disappearance of the starting material peak (alkenyl guanidine) and appearance of the cyclized product (often more polar) confirms progress.
-
-
Workup: Cool to room temperature. Dilute with diethyl ether and filter through a short pad of silica gel or Celite to remove Pd black. Concentrate the filtrate in vacuo.
-
Purification: Purify via flash column chromatography (typically Hexanes/EtOAc + 1% Et
N to prevent streaking of the basic guanidine).
Protocol B: Cobalt-Catalyzed Radical Cyclization (HAT)
Best For: 6- and 7-membered rings; substrates sensitive to strong bases. Primary Reference: Ohuchi, S. et al. ACS Catal.[3]2021 , 11, 1066.
Mechanistic Insight
Unlike the Pd-pathway, this method utilizes Hydrogen Atom Transfer (HAT) . A Co(II) catalyst intercepts the alkene to form a carbon-centered radical, which is then trapped by the guanidine nitrogen. This "Radical-Polar Crossover" allows for the formation of thermodynamically less favored 7-membered rings.
Step-by-Step Protocol
Reagents:
-
Alkenyl guanidine (1.0 equiv)
-
Co(salen) catalyst (5 mol %)
-
Fluoro-benziodoxole reagent (oxidant/radical trap) or Silane (if reductive)
-
Solvent: MeOH or EtOH (0.1 M)
Procedure:
-
Catalyst Prep: Dissolve Co(salen) (5 mol %) in degassed MeOH.
-
Activation: Add the silane (e.g., PhSiH
, 2.0 equiv) if running under reductive cyclization conditions. -
Addition: Add the alkenyl guanidine substrate slowly to the mixture at room temperature.
-
Reaction: Stir at ambient temperature (20–25 °C) under N
atmosphere.-
Note: This reaction is often colorimetric. The active Co(II) species is pink/red; oxidation to inactive Co(III) often turns the solution brown/green.
-
-
Quench: Upon completion (TLC), quench with saturated NaHCO
. -
Extraction: Extract with DCM (3x). Dry over Na
SO .
Experimental Workflow & Decision Tree
Use the following logic to select the appropriate protocol for your specific drug target.
Figure 2: Strategic decision tree for selecting the optimal catalytic method based on target ring size and substitution pattern.
Troubleshooting & Optimization (The "Art" of the Experiment)
Regioselectivity (Exo vs. Endo)
-
Issue: Mixture of 5-exo and 6-endo products.
-
Solution: In Pd-catalysis, regioselectivity is heavily influenced by the ligand bite angle.
-
Optimization: Switch from DPEphos (flexible) to Xantphos or Nixantphos (rigid). The rigid backbone forces the substrate into a specific conformation during the migratory insertion step, favoring the 5-exo pathway.
-
Catalyst Deactivation (Pd Black Formation)
-
Issue: Reaction stalls; black precipitate forms.
-
Cause: Guanidines are strong Lewis bases and can coordinate to Pd, displacing phosphines and leading to aggregation.
-
Solution:
-
Increase ligand-to-metal ratio (from 2:1 to 3:1).
-
Ensure the guanidine is protected (e.g., Boc, Cbz, or PMP). Free guanidines poison the catalyst almost immediately.
-
Protecting Group Strategy
The choice of protecting group on the guanidine nitrogen is not trivial.
-
Boc/Cbz: Good for radical (Co) pathways but can be labile under high-temp basic conditions (Pd).
-
Tosyl (Ts): Excellent for Ag-catalyzed hydroamination but difficult to remove later.
-
PMP (p-Methoxyphenyl): The "Goldilocks" group for Pd-catalysis. It is electron-rich enough to prevent catalyst poisoning but can be removed oxidatively (CAN or PIFA) post-cyclization.
References
-
Wolfe, J. P.; Zavesky, B. P.; Babij, N. R.; Fritz, J. A. "Synthesis of Cyclic Guanidines via Pd-Catalyzed Alkene Carboamination."[1][2] Organic Letters, 2013 , 15(21), 5420–5423. [Link]
-
Michael, F. E.; Rosewall, C. F.; Sibbald, P. A.; Liskin, D. V. "Palladium-Catalyzed Carboamination of Alkenes Promoted by N-Fluorobenzenesulfonimide via C-H Activation of Arenes." Journal of the American Chemical Society, 2009 , 131(27), 9488–9489.[4] [Link]
-
Ohuchi, S.; Koyama, H. "Catalytic Synthesis of Cyclic Guanidines via Hydrogen Atom Transfer and Radical-Polar Crossover."[3] ACS Catalysis, 2021 , 11, 1066–1072.[3] [Link]
-
Bender, C. F.; Widenhoefer, R. A. "Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenyl Carbamates." Organic Letters, 2006 , 8(23), 5303–5305. (Foundational work on metal-catalyzed hydroamination). [Link]
Sources
- 1. Synthesis of Cyclic Guanidines via Pd-Catalyzed Alkene Carboamination [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed carboamination of alkenes promoted by N-fluorobenzenesulfonimide via C-H activation of arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Catalytic Activity of Guanidine Derivatives in Polymerization Reactions
[1][2]
Executive Summary
The shift from metal-based catalysts (e.g., Tin(II) 2-ethylhexanoate) to organic superbases has revolutionized the synthesis of biomedical-grade polyesters. Guanidine derivatives, particularly 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) , exhibit exceptional activity in the Ring-Opening Polymerization (ROP) of cyclic esters like lactide (LA),
This guide provides a rigorous technical framework for utilizing guanidine catalysts. Unlike metal catalysts, which often require rigorous post-polymerization purification to remove toxic residues, guanidine organocatalysts can be removed via simple washing or neutralization, making them ideal for drug delivery applications.
Mechanistic Insight: The "Dual Activation" Model
To optimize polymerization, one must understand why TBD outperforms other bases like DBU or TMG. The superior activity of TBD arises from its bifunctionality.[1][2]
The Hydrogen-Bonding Mechanism
While TBD is a superbase (pKa
-
Basic Activation: The imine nitrogen (N=C) accepts a proton from the alcohol initiator, increasing the nucleophilicity of the alkoxide.
-
Acidic Activation: The secondary amine (N-H) donates a hydrogen bond to the carbonyl oxygen of the monomer, increasing its electrophilicity.
This simultaneous "push-pull" mechanism lowers the activation energy significantly more than monofunctional bases (like MTBD or DBU) which lack the H-bond donor capability.
Mechanism Visualization
Figure 1: The dual-activation mechanism where TBD simultaneously activates the initiator (nucleophile) and the monomer (electrophile).[3][1][2][4][5][6]
Catalyst Selection Guide
Not all guanidines are equal.[7] Use this selection matrix to choose the correct catalyst for your specific monomer and solvent system.
| Catalyst | Structure | pKa (MeCN) | Mechanism Type | Recommended Use |
| TBD | Bicyclic | 26.0 | Bifunctional (H-bond donor/acceptor) | Standard. Fast ROP of Lactide, VL, CL in non-polar solvents. |
| MTBD | Bicyclic (Methylated) | 25.4 | Monofunctional (Base only) | Control. Used to prove H-bonding necessity. Much slower than TBD. |
| TMG | Acyclic | 23.3 | Monofunctional | Slow ROP. Useful when slower kinetics are required for monitoring. |
| DBU | Bicyclic Amidine | 24.3 | Base only | Alternative. often requires a thiourea co-catalyst for high activity. |
Critical Insight: If your polymerization of Lactide with TBD is too fast to control (reaching 100% conversion in <30 seconds), switch to a lower temperature (-75°C) or use a less active catalyst like TMG to resolve the kinetics.
Protocol: TBD-Catalyzed ROP of L-Lactide
This protocol describes the synthesis of Poly(L-lactide) (PLLA) targeting a molecular weight (
Materials & Pre-Treatment
-
Monomer: L-Lactide (Recrystallize 3x from dry toluene; store in glovebox).
-
Catalyst: TBD (Sublimed; store in glovebox).
-
Initiator: Benzyl Alcohol (Distilled from CaH
). -
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous, taken from SPS).
-
Quencher: Benzoic Acid (Dissolved in DCM).
Experimental Workflow
Target: [M]
-
Preparation (In Glovebox):
-
Weigh 1.44 g L-Lactide (10 mmol) into a flame-dried 20 mL vial equipped with a magnetic stir bar.
-
Add 9.0 mL anhydrous DCM . Stir until dissolved.
-
Add 10.8 mg Benzyl Alcohol (0.1 mmol) via microliter syringe.
-
-
Catalyst Addition (Start Reaction):
-
Dissolve 7.0 mg TBD (0.05 mmol, 0.5 eq relative to initiator) in 1.0 mL DCM.
-
Note: A ratio of [I]/[cat] = 1:1 is standard, but 2:1 or higher allows for better control over extremely fast reactions.
-
Inject the TBD solution into the monomer vial vigorously.
-
-
Polymerization:
-
Stir at room temperature (
). -
Visual Check: Viscosity will increase rapidly. For L-Lactide, conversion often reaches >95% within 2-5 minutes.
-
-
Quenching (Critical Step):
-
Purification:
-
Concentrate the solution to ~3-4 mL under nitrogen flow.
-
Precipitate dropwise into 100 mL cold Methanol (-20°C) with vigorous stirring.
-
Filter the white solid and dry under vacuum at 40°C for 24 hours.
-
Workflow Visualization
Figure 2: Step-by-step workflow for TBD-mediated polymerization, highlighting the critical quenching step.
Self-Validation & Troubleshooting
A valid experiment must meet specific criteria. Use these checks to validate your results.
Validation Metrics
-
Theoretical
vs. Experimental : Your GPC result should match within 10%. -
Polydispersity Index (PDI): For TBD-catalyzed ROP, PDI should be < 1.20 .
-
End-Group Fidelity:
H-NMR should show the initiator signal (e.g., benzyl protons at 5.1 ppm) and the chain end (hydroxymethine).
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| No Polymerization | Catalyst deactivation | TBD is hygroscopic. Ensure TBD is sublimed and stored in a glovebox. Check solvent water content (<10 ppm). |
| Broad PDI (>1.3) | Back-biting | Reduce reaction time. Ensure rapid mixing of Benzoic Acid during quench. |
| Yellow Solution | Impurities | TBD can react with impurities to form colored species. Recrystallize monomer. |
| Low MW ( | "Immortal" Polymerization | Presence of adventitious water acting as a chain transfer agent. Dry solvents further. |
References
-
Pratt, R. C., et al. (2006). Triazabicyclodecene: A Simple Bifunctional Organocatalyst for Acyl Transfer and Ring-Opening Polymerization of Cyclic Esters. Journal of the American Chemical Society.[8][9]
-
Kamber, N. E., et al. (2007).[10] Organocatalytic Ring-Opening Polymerization. Chemical Reviews.
-
Simona, F., et al. (2010). The Mechanism of TBD-Catalyzed Ring-Opening Polymerization of Cyclic Esters. Journal of Organic Chemistry.
-
Chuma, A., et al. (2008). The Reaction Mechanism for the Organocatalytic Ring-Opening Polymerization of L-Lactide Using a Guanidine-Based Catalyst. Journal of the American Chemical Society.[8][9]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Multidimensional kinetic study on the organocatalyzed ring-opening polymerization (ROP) of l-lactide via a robotic high-throughput flow platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 7. researchgate.net [researchgate.net]
- 8. polympart.com [polympart.com]
- 9. Thiourea-based bifunctional organocatalysis: supramolecular recognition for living polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organocatalytic ring-opening polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Enantioselectivity in Chiral Guanidine Catalysis
Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in optimizing the enantioselectivity of their chiral guanidine-catalyzed reactions. Chiral guanidines have emerged as powerful organocatalysts due to their strong basicity and ability to form dual hydrogen bonds, enabling a wide array of asymmetric transformations.[1][2][3] However, achieving high levels of enantioselectivity can be a significant challenge. This guide provides in-depth troubleshooting protocols, frequently asked questions (FAQs), and mechanistic insights to help you navigate and resolve common issues encountered in the laboratory.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of enantioselectivity in chiral guanidine catalysis. For more detailed troubleshooting, please refer to the guides in Section II.
Q1: My reaction is yielding a racemic or nearly racemic mixture. What is the most common cause?
A1: The most frequent culprits for a complete loss of enantioselectivity are issues with the catalyst's integrity or the presence of significant impurities. Ensure your chiral guanidine catalyst is of high purity and has not degraded. Additionally, acidic or basic impurities in your substrate or solvent can neutralize or interfere with the catalyst's function. A thorough check of all starting materials is the first critical step.[4]
Q2: I'm observing moderate but inconsistent enantiomeric excess (ee) values between runs. What should I investigate first?
A2: Inconsistent enantioselectivity often points towards subtle variations in reaction conditions or the purity of reagents.[5] Key factors to scrutinize include:
-
Water Content: Trace amounts of water can significantly impact the catalytic cycle. Ensure you are using rigorously dried solvents and reagents.
-
Temperature Fluctuations: Precise and consistent temperature control is crucial, as minor variations can affect the transition state energies.
-
Atmosphere: Reactions sensitive to air or moisture should be conducted under a meticulously maintained inert atmosphere.
Q3: Can the structure of the guanidine catalyst itself be modified to improve enantioselectivity?
A3: Absolutely. The modular nature of many chiral guanidine catalysts allows for systematic structural modifications.[6] Altering the steric bulk or electronic properties of the substituents on the chiral backbone can have a profound impact on the catalyst's ability to differentiate between the two enantiotopic faces of the substrate. Consider exploring derivatives with different N-substituents or modifications to the bicyclic, monocyclic, or acyclic core.[3]
Q4: Are there any additives that can be used to enhance the enantioselectivity of my reaction?
A4: Yes, the use of additives can be a powerful strategy.[7] Co-catalysts, such as Lewis acids or other hydrogen bond donors, can interact with the substrate or the catalyst-substrate complex to create a more organized and selective transition state.[8] Additionally, salts can influence the aggregation state of the catalyst or the ionic strength of the reaction medium, sometimes leading to improved enantioselectivity.
II. Troubleshooting Guides: A Deeper Dive
This section provides systematic, question-driven guides to diagnose and resolve specific issues related to enantioselectivity.
Guide 1: Low Enantioselectivity (<80% ee)
Problem: Your reaction consistently produces the desired product but with unsatisfactory enantiomeric excess.
Initial Diagnostic Question: Have you rigorously validated your analytical method for determining ee?
-
Rationale: An inaccurate or poorly resolved chiral chromatography method can give misleading ee values. It is imperative to confirm that your analytical technique is sound before optimizing the reaction itself.[4]
-
Action:
-
Baseline Separation: Ensure your chiral HPLC or GC method achieves baseline resolution (Resolution > 1.5) of the enantiomers.
-
Racemic Standard: Inject a true racemic sample of your product to confirm the elution times of both enantiomers and to ensure equal detector response.
-
Linearity and Accuracy: If possible, prepare samples with known enantiomeric ratios to verify the accuracy and linearity of your method.[4]
-
Follow-up Question: Are your substrates, reagents, and solvents of the highest possible purity?
-
Rationale: Impurities can have a devastating effect on enantioselectivity. Acidic or basic impurities can neutralize the catalyst, while coordinating impurities can block the active site. Even seemingly innocuous byproducts from the substrate synthesis can act as competitive inhibitors.[4]
-
Action:
-
Substrate Purification: Purify your substrate immediately before use, for instance, by flash chromatography, recrystallization, or distillation.
-
Solvent Purity: Use freshly distilled or anhydrous grade solvents. Ensure they are degassed if your reaction is sensitive to oxygen.
-
Catalyst Integrity: If you synthesized the catalyst in-house, verify its structure and purity by NMR, mass spectrometry, and elemental analysis. If purchased, use it from a freshly opened bottle.
-
Guide 2: Optimizing Reaction Conditions for Improved Enantioselectivity
Question: My reagents are pure, and my analytical method is validated, but the enantioselectivity is still suboptimal. How can I systematically optimize the reaction conditions?
-
Rationale: The enantioselectivity of a reaction is highly dependent on the delicate balance of non-covalent interactions in the transition state. Temperature, solvent, and concentration all play a critical role in influencing this balance.
-
Action: A systematic screening of reaction parameters is essential. The following workflow can guide your optimization efforts.
Caption: Key Components of a Chiral Guanidine Catalyst.
Strategies for Catalyst Modification:
-
Varying N-Substituents:
-
Steric Bulk: Systematically increase or decrease the steric bulk of the substituents on the nitrogen atoms of the guanidine core. Bulky groups can create a more defined chiral pocket, enhancing facial selectivity.
-
Electronic Effects: Introduce electron-donating or electron-withdrawing groups to modulate the pKa of the guanidine. [9]This can influence the strength of the hydrogen bonds formed with the substrate.
-
-
Modifying the Chiral Backbone:
-
If you are using a catalyst based on a common chiral scaffold like a binaphthyl or a chiral diamine, consider synthesizing analogues with different substitution patterns on the aromatic rings or variations in the diamine backbone.
-
-
Switching the Guanidine Core:
III. Concluding Remarks
Improving the enantioselectivity of chiral guanidine-catalyzed reactions is a multifactorial challenge that requires a systematic and logical approach. By first ensuring the integrity of your analytical methods and the purity of your materials, you can confidently proceed to the optimization of reaction conditions and, if necessary, the rational redesign of the catalyst itself. This guide provides a framework for these investigations, grounded in the fundamental principles of asymmetric catalysis.
References
- Troubleshooting low enantiomeric excess in asymmetric catalysis - Benchchem. (n.d.).
- Leow, D., & Tan, C. H. (2019). Recent Advances in Chiral Guanidine-Catalyzed Enantioselective Reactions. Chemistry – An Asian Journal, 14(21), 3803–3822.
- Companyo, X., Viciano, M., & Rios, R. (2010). Improving Asymmetric Organocatalysts via Supramolecular Interactions. Mini-Reviews in Organic Chemistry, 7(1), 1-9.
- Leow, D., & Tan, C. H. (2009). Chiral Guanidine Catalyzed Enantioselective Reactions. Chemistry – An Asian Journal, 4(4), 488–507.
- Leow, D., & Tan, C. H. (2019). Recent Advances in Chiral Guanidine-Catalyzed Enantioselective Reactions. PubMed.
- Wang, X. S., Chuan, Y., Wang, Y., & Li, G. (2019). Boosting Enantioselectivity of Chiral Organocatalysts with Ultrathin Two-Dimensional Metal–Organic Framework Nanosheets. Journal of the American Chemical Society, 141(43), 17263–17270.
- Technical Support Center: Troubleshooting Poor Reproducibility in Asymmetric Catalysis - Benchchem. (n.d.).
- Ishikawa, T., & Kumamoto, T. (2018). Chiral guanidines and their derivatives in asymmetric synthesis. Chemical Society Reviews, 47(22), 8270–8305.
- Applications of chiral guanidine organocatalysts in asymmetric transformations probing structure activity relationships of artificial enzyme active sites and development of metal -free oxidative cyclization reactions - ProQuest. (n.d.).
- Leow, D., & Tan, C. H. (2009). Chiral guanidine catalyzed enantioselective reactions. PubMed.
- Dong, S., Feng, X., & Liu, X. (2025).
- Companyo, X., Viciano, M., & Rios, R. (2022). Improving asymmetric organocatalysts via supramolecular interactions. ePrints Soton.
- Sohtome, Y., Tanaka, S., Takada, K., Yamaguchi, T., & Nagasawa, K. (2010). Solvent-dependent enantiodivergent Mannich-type reaction: utilizing a conformationally flexible guanidine/bisthiourea organocatalyst. Angewandte Chemie International Edition in English, 49(48), 9254–9257.
- Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing). (n.d.).
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- 2. Recent Advances in Chiral Guanidine-Catalyzed Enantioselective Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral guanidines and their derivatives in asymmetric synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Applications of chiral guanidine organocatalysts in asymmetric transformations probing structure activity relationships of artificial enzyme active sites and development of metal -free oxidative cyclization reactions - ProQuest [proquest.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Improving asymmetric organocatalysts via supramolecular interactions - ePrints Soton [eprints.soton.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Guanidine-Amide-Based Chiral Organocatalysts and Ligands for Asymmetric Catalysis [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Emulsion Challenges in Guanidine Reaction Work-ups
Welcome to the technical support hub for chemists and researchers encountering emulsion-related hurdles during the aqueous work-up of guanidine-containing reactions. This guide is designed to provide practical, in-depth solutions grounded in chemical principles to help you efficiently achieve clean phase separation and maximize the yield and purity of your target compounds.
I. Understanding the Root Cause: Why Do Guanidine Reactions Form Emulsions?
Emulsions are stable mixtures of immiscible liquids, such as an organic solvent and water, where one liquid is dispersed as microscopic droplets within the other.[1] In the context of guanidine chemistry, their formation is often exacerbated by the unique properties of the guanidinium group itself.
Guanidines are exceptionally strong organic bases.[2][3] Upon protonation during an acidic or even neutral aqueous wash, they form highly stable guanidinium cations.[2][3][4] This stability arises from the delocalization of the positive charge across three nitrogen atoms. While this property is key to their function in many applications, it also imparts surfactant-like characteristics to guanidine-containing molecules, especially those with alkyl or aryl substituents.[5][6][7][8][9][10] These molecules can act as emulsifying agents, stabilizing the interface between the aqueous and organic layers and preventing coalescence.[11][12]
Additionally, fine particulate matter, such as insoluble byproducts or residual catalysts, can also contribute to the formation of stable emulsions, a phenomenon known as a Pickering emulsion.[13]
Frequently Asked Questions (FAQs): The 'Why'
Q1: What exactly is an emulsion in the context of a reaction work-up?
A: An emulsion is a colloidal suspension of one immiscible liquid in another, appearing as a cloudy or milky layer between the distinct organic and aqueous phases in your separatory funnel.[1][14] This prevents a clean separation of your product-containing organic layer from the aqueous waste.
Q2: Are guanidine compounds themselves acting as the emulsifying agent?
A: Yes, this is a primary cause. Guanidines, particularly after protonation to the guanidinium ion, can possess both hydrophilic (the charged guanidinium head) and hydrophobic (the organic backbone of your molecule) regions.[5][6][7][8][9][10] This amphiphilic nature allows them to stabilize the microscopic droplets of one phase within the other, leading to a persistent emulsion.[11][12]
Q3: Can the reaction conditions or reagents contribute to emulsion formation?
A: Absolutely. The presence of finely divided solids, such as certain catalysts or insoluble byproducts, can stabilize emulsions.[15] Also, vigorous shaking during extraction can introduce the physical energy needed to form a stable emulsion, especially when emulsifying agents are present.[16]
II. Troubleshooting Guide: Strategies for Breaking Emulsions
When faced with a stubborn emulsion, a systematic approach is often most effective. The following strategies are presented in order of increasing intervention, from simple physical methods to chemical and mechanical interventions.
Decision-Making Workflow for Emulsion Breaking
Caption: A stepwise decision guide for breaking emulsions.
Frequently Asked Questions (FAQs): The 'How-To'
Q4: What is the first and simplest thing I should do if an emulsion forms?
A: Patience is the first step. Allow the separatory funnel to stand undisturbed for 15-30 minutes.[15][17][18][19] Often, less stable emulsions will break on their own. Gentle swirling or tapping the side of the funnel can also help the droplets coalesce.[18][20]
Q5: What is "salting out" and how does it help break an emulsion?
A: "Salting out" involves adding a saturated solution of sodium chloride (brine) or solid NaCl to the emulsion.[1][13][15][17] This dramatically increases the ionic strength of the aqueous layer.[21][22] This increased polarity of the aqueous phase reduces the solubility of organic compounds, including your product and any organic emulsifying agents, forcing them into the organic layer and promoting phase separation.[1][11][22]
Q6: Can changing the pH of the aqueous layer help?
A: Yes, this can be a very effective technique. Since the surfactant-like properties of guanidines are often due to the charged guanidinium ion, altering the pH can neutralize this charge. Adding a base (like NaOH) will deprotonate the guanidinium ion, making it less water-soluble and potentially breaking the emulsion. Conversely, if the emulsion is stabilized by a basic species, adding a dilute acid could resolve the issue.[1][18][20] Use caution if your target compound is sensitive to acid or base.[1]
Q7: When should I consider filtration?
A: If you suspect the emulsion is stabilized by fine solid particles (a Pickering emulsion), filtration is an excellent strategy.[13][15] Filtering the entire mixture through a pad of Celite® (diatomaceous earth) can remove these solids and break the emulsion.[13][15][17] Celite® acts as a physical barrier without adsorbing most organic compounds.[15]
Q8: What about specialized filter paper?
A: Phase separator paper, which is impregnated with silicone to be hydrophobic, is a highly effective tool.[23][24][25] When you pour the mixture through this paper, it allows the organic solvent to pass through while retaining the aqueous phase.[23][25][26] This can provide a rapid and clean separation without the need for a separatory funnel in some cases.[23][25]
Q9: Is centrifugation a viable option?
A: For smaller volumes, centrifugation can be very effective.[1][16][18][20][21] The applied force accelerates the separation of the dispersed droplets.[21] However, this is often impractical for the larger volumes typical of a reaction work-up.[21]
Q10: I've tried everything and the emulsion persists. What is the last resort?
A: If all else fails, you can evaporate the organic solvent on a rotary evaporator.[13][17] Once the solvent is removed, you can redissolve the residue in a different, less emulsion-prone organic solvent (e.g., switching from dichloromethane to ethyl acetate) and re-attempt the aqueous extraction.[13][17]
Comparative Table of Emulsion-Breaking Techniques
| Technique | Principle of Action | Best For | Considerations |
| Patience/Gentle Agitation | Gravity-driven coalescence of droplets. | Weak, unstable emulsions. | Time-consuming; may not work for stable emulsions. |
| "Salting Out" (Brine/NaCl) | Increases ionic strength of the aqueous phase, reducing organic solubility.[21][22] | Most common emulsions, especially those stabilized by polar organic molecules. | Increases salt content in the aqueous layer. |
| pH Adjustment | Neutralizes charged species that act as emulsifiers.[1][18][20] | Emulsions stabilized by acidic or basic compounds, like guanidinium ions. | Target compound must be stable to the added acid or base. |
| Filtration (Celite®) | Removes fine solid particles that stabilize the emulsion.[15] | Pickering emulsions where suspended solids are the cause. | Can be slow; ensure product doesn't adsorb to the solids. |
| Phase Separator Paper | Hydrophobic paper allows organic phase to pass while retaining the aqueous phase.[23][25] | Quick separation of two liquid phases. | May not be effective for highly stable emulsions with a large interfacial layer. |
| Centrifugation | Mechanical force accelerates the separation of phases.[21] | Small-scale extractions; stubborn emulsions. | Limited by the volume capacity of the centrifuge. |
| Solvent Swap | Changes the properties of the organic phase to disfavor emulsion formation.[13][17] | Persistent emulsions where the original solvent is a key contributor (e.g., DCM). | Requires an extra evaporation step; potential for product loss. |
III. Proactive Measures: How to Prevent Emulsion Formation
The most efficient way to deal with an emulsion is to prevent it from forming in the first place.[11][19][21]
Experimental Protocol: A Proactive Work-up Strategy
-
Solvent Choice: If you consistently encounter emulsions with a particular solvent, such as dichloromethane (which is notorious for forming emulsions), consider switching to a less prone solvent like ethyl acetate or ethers for your extraction.[13][19]
-
Initial Dilution: Before beginning the aqueous wash, dilute the reaction mixture with your chosen extraction solvent. This can help minimize the concentration of potential emulsifying agents at the interface.
-
Gentle Mixing: Instead of vigorously shaking the separatory funnel, use gentle, repeated inversions to mix the layers.[11][16] This reduces the shear forces that create fine droplets and promotes efficient extraction without forming a stable emulsion.
-
Pre-emptive Salting: Add brine to the aqueous wash solution before it is introduced to the separatory funnel.[18][20] This ensures the aqueous phase has a high ionic strength from the start.
-
Temperature Control: In some cases, gentle heating can decrease the viscosity of the mixture and help break an emulsion.[1] Conversely, cooling or even partially freezing the aqueous layer can also be effective.[1] Always consider the thermal stability of your product before changing the temperature.
Logical Workflow for Emulsion Prevention
Caption: A workflow for preventing emulsions during work-up.
By understanding the underlying causes of emulsion formation in guanidine reactions and employing a systematic troubleshooting approach, researchers can overcome this common work-up challenge, leading to improved efficiency, yield, and purity in their synthetic endeavors.
References
-
Tisch Scientific. Whatman 1PS Phase Separator for Solvent Extraction. [Link]
-
Lab Filtration Papers. Phase Separation Filter Paper. [Link]
-
Cytiva. Whatman™ 1PS Phase Separator Papers. [Link]
-
Taylor Scientific. Filter Paper - Disposable Phase Separators, 1PS, Cytiva Whatman. [Link]
-
Chem Reactor. Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube, 25 Feb. 2024. [Link]
-
Biotage. Tackling emulsions just got easier. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]
-
LCGC International. Enhancing Extractions by Salting Out. [Link]
-
University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion. [Link]
-
Reddit. Breaking emulsions : r/chemistry. [Link]
-
Spectro Scientific. Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]
-
PubMed. Guanidinium ionic liquid-based surfactants as low cytotoxic extractants: Analytical performance in an in-situ dispersive liquid-liquid microextraction method for determining personal care products. [Link]
-
University of Rochester, Department of Chemistry. How To: Manage an Emulsion. [Link]
-
PMC. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. [Link]
-
PubMed. Interaction of guanidine-type surfactants with biological substances. [Link]
-
AZoM. Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]
-
LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
ResearchGate. Self-Assembling of Guanidine-Type Surfactant. [Link]
-
INEOS OPEN. GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. [Link]
-
Chem Zipper. The remarkable basicity of guanidine. [Link]
-
Unacademy. Basicity of Amidines and Guanidines. [Link]
-
Sciencemadness Wiki. Guanidine. [Link]
-
PubMed. Self-assembling of guanidine-type surfactant. [Link]
-
PubMed. Protein stabilization and destabilization by guanidinium salts. [Link]
-
PMC. Molecular insights into the oil-in-water emulsification and demulsification of guanidino-based CO2/N2 switchable surfactants. [Link]
-
PMC. Synthesis of Cyclic Guanidines via Silver-Catalyzed Intramolecular Alkene Hydroamination Reactions of N-Allylguanidines. [Link]
-
Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]
-
PubMed. Molecular insights into the oil-in-water emulsification and demulsification of guanidino-based CO2/N2 switchable surfactants. [Link]
-
University of Toronto. A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. [Link]
-
Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]
-
Wikipedia. Guanidine. [Link]
-
ResearchGate. Synthesis of Guanidines in Solution | Request PDF. [Link]
-
Science of Synthesis. Product Class 13: Guanidine Derivatives. [Link]
-
PMC. The Effect of Emulsifiers on the Emulsion Stability and Extraction Efficiency of Cr(VI) Using Emulsion Liquid Membranes (ELMs) Formulated with a Green Solvent. [Link]
-
ResearchGate. How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??. [Link]
-
Quora. Why is the formation of emulsion in solvent extraction considered as a disadvantage?. [Link]
-
ResearchGate. Acid–base reaction of guanidines with water yields protonated guanidine.... [Link]
-
PMC. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. [Link]
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Overcoming substrate limitations in guanidine-mediated transformations
Welcome to the Advanced Catalysis Support Center. Subject: Overcoming Substrate & Stability Limitations in Guanidine Catalysis Ticket Priority: High (Methodology Optimization)
Core Logic: Catalyst Selection & Mechanism Triage
Before troubleshooting specific failures, verify that your catalyst selection matches the mechanistic demand of your substrate. Guanidines are not merely "strong bases"; they are multifunctional reagents that can act as Brønsted bases, H-bond donors, or nucleophilic catalysts.
Interactive Catalyst Selector
Use the logic flow below to determine if you are using the correct class of guanidine for your limiting substrate.
Figure 1: Decision matrix for selecting guanidine catalysts based on substrate limitations.
Module A: Reactivity & Kinetics Troubleshooting
Issue: The reaction is sluggish or stalls at partial conversion. Diagnosis: This often stems from a mismatch between the catalyst's mode of action and the substrate's electronic requirements, specifically regarding "Dual Activation."
The "Dual Activation" Requirement
Standard guanidines like TMG (1,1,3,3-tetramethylguanidine) often fail with unactivated substrates (e.g., methyl esters) because they act primarily as Brønsted bases. To overcome this, you must switch to a bicyclic guanidine like TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).
Mechanism of Action: TBD operates via a "push-pull" mechanism. It simultaneously:
-
Activates the Nucleophile: Removes/coordinates the proton from the alcohol/amine.
-
Activates the Electrophile: Donates a Hydrogen bond to the carbonyl oxygen.
Figure 2: TBD-mediated dual activation pathway for transesterification and ring-opening polymerization.
FAQ: Reactivity
Q: Why does my reaction work in Acetonitrile (MeCN) but fail in THF? A: Guanidine basicity is highly solvent-dependent due to the stabilization of the conjugate acid (guanidinium). In MeCN, guanidines are significantly more basic (homoconjugation effects) than in THF or DMSO.
-
Action: If conversion is low, switch to MeCN to boost the effective pKa of the catalyst.
Data: Solvent Effects on pKa
| Catalyst | pKa (H₂O) | pKa (MeCN) | Shift (Δ) |
|---|---|---|---|
| TBD | ~15.2 | ~26.0 | +10.8 |
| TMG | ~13.6 | ~23.3 | +9.7 |
| MTBD | ~15.0 | ~25.5 | +10.5 |
Module B: Catalyst Deactivation & Stability
Issue: The reaction starts well but stops abruptly; adding more substrate yields no reaction. Diagnosis: The catalyst has been poisoned.[1] Guanidines are nucleophilic and can react irreversibly with electrophiles (N-acylation/alkylation) or CO₂.
Deactivation Pathways
-
N-Acylation: In ester amidation/transesterification, TBD can attack the ester to form an N-acyl guanidine (a "dead" urea-like species).
-
Formylation: In CO₂ reduction/capture, TMG can be formylated to an inactive species.[2]
-
Hydrolysis: Bicyclic guanidines (TBD/MTBD) hydrolyze in the presence of water to form ureas, opening the ring and destroying activity.
Troubleshooting Protocol: Preventing Deactivation
Step 1: Steric Protection If N-acylation is observed (check LCMS for [M_cat + Acyl]+), switch to MTBD (7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene). The methyl group on the nitrogen prevents the catalyst from acting as a nucleophile while retaining basicity.
Step 2: Moisture Control
-
Symptom: White precipitate forms in the reaction vial (TBD hydrolysis product).
-
Protocol:
-
Dry all solvents to <50 ppm H₂O using molecular sieves (3Å).
-
Store TBD/MTBD in a glovebox or desiccator; they are hygroscopic.
-
Step 3: Alkylation for CO₂ Reactions For reactions involving silanes and CO₂, TMG deactivates via formylation.[2][3]
-
Solution: Use alkylated guanidines (e.g., N-butyl-TMG) which suppress the deactivation pathway while maintaining catalytic turnover.
Module C: Steric Limitations in Asymmetric Synthesis
Issue: Enantioselectivity (ee) is poor with bulky substrates when using chiral guanidines. Diagnosis: The substrate is too large for the chiral pocket, or the "tight" ion pair required for induction isn't forming.
Protocol: Optimizing for Steric Bulk
1. Switch to Axially Chiral Frameworks Planar chiral guanidines often fail with bulky electrophiles. Use Terada-type axially chiral guanidines (binaphthyl backbone). The flexibility of the binaphthyl axis allows the catalyst to accommodate larger substrates while the 3,3'-substituents enforce the chiral environment.
2. The "Bifunctional" Approach For bulky imines or nitroalkenes, use a Guanidine-Amide or Guanidine-Thiourea bifunctional catalyst.
-
Why: These separate the activation sites (H-bond donor vs. Base) spatially, reducing steric clash compared to a compact bicyclic guanidine.
3. Temperature Tuning
-
Standard: 0°C to -20°C.
-
For Bulky Substrates: Lowering temperature often decreases ee because the reaction slows so much that the background (uncatalyzed) reaction becomes competitive.
-
Action: Run at Room Temperature (25°C) but lower the concentration (0.05 M) to favor the catalyst-substrate complex over the background reaction.
References & Authority
-
Dual Activation Mechanism (TBD):
-
Pratt, R. C., et al. "Triazabicyclodecene: A Simple Bifunctional Organocatalyst for Acyl Transfer and Ring-Opening Polymerization of Cyclic Esters." J. Am. Chem. Soc., 2006, 128(14), 4556–4557.
-
Simon, L. & Goodman, J. M. "The Mechanism of TBD-Catalyzed Ring-Opening Polymerization of Cyclic Esters." J. Org. Chem., 2007, 72(25), 9656–9662.
-
-
Chiral Guanidines & Steric Control:
-
Terada, M., et al.[4] "Axially Chiral Guanidine as Enantioselective Base Catalyst for 1,4-Addition Reaction of 1,3-Dicarbonyl Compounds with Conjugated Nitroalkenes." J. Am. Chem. Soc., 2006, 128(45), 1454–1455.
-
Zhang, Z., et al. "Chiral Guanidines and Their Derivatives in Asymmetric Synthesis." Chem. Soc. Rev., 2018.[5]
-
-
Catalyst Deactivation & CO₂:
-
pKa & Solvent Effects:
-
Kaljurand, I., et al. "Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile to a Full Span of 28 pKa Units." J. Org. Chem., 2005, 70(3), 1019–1028.
-
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Technical Support Center: Managing Moisture Sensitivity in Guanidine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with guanidine compounds. This guide is designed to provide expert advice and practical solutions for managing the inherent moisture sensitivity of guanidine reactions. Guanidine and its derivatives are powerful tools in organic synthesis, but their hygroscopic nature can often lead to challenges in reproducibility and yield.[1][2] This resource offers in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties of guanidine and its behavior in the presence of moisture.
Q1: Why is free base guanidine so sensitive to moisture?
Guanidine is a strong organic base (pKa of the conjugate acid is 13.6) that readily absorbs water and carbon dioxide from the atmosphere.[3] Its high basicity and the polarity of its N-H bonds make it highly hygroscopic, meaning it has a strong affinity for water molecules.[1] When exposed to air, guanidine can become deliquescent, absorbing enough moisture to dissolve. This absorbed water can then act as an unwanted reactant or alter the reaction conditions, leading to decreased yields and the formation of byproducts.[2]
Q2: My solid guanidine reagent has clumped together. Is it still usable?
Clumping or caking of a solid guanidine reagent is a clear sign of moisture absorption.[2] While you can gently break up the clumps with a dry spatula, the absorbed water is still present and can negatively impact your reaction.[2] For reactions that are highly sensitive to moisture, it is strongly recommended to dry the guanidine reagent before use. Storing guanidine compounds in a desiccator over a suitable drying agent can help prevent this issue.[2]
Q3: What are the most common side reactions caused by moisture in guanidinylation reactions?
The presence of water can lead to several undesirable side reactions:
-
Hydrolysis of Reagents: Guanidine and its derivatives can be susceptible to hydrolysis, especially under basic conditions, which can lead to the formation of urea and other degradation products.[2]
-
Competing Nucleophile: Water can act as a nucleophile, competing with your desired amine substrate and leading to the formation of unwanted byproducts.
-
Alteration of Basicity: The presence of water can alter the basicity of the reaction medium, which can affect the rate and outcome of base-catalyzed reactions.[4]
-
Decomposition of Sensitive Intermediates: Many guanidinylation reactions proceed through moisture-sensitive intermediates. Water can react with these intermediates, preventing the formation of the desired product.
Q4: How can I detect the presence of water in my reaction?
Several analytical techniques can be used to detect and quantify water content in your reagents and solvents:
-
Karl Fischer Titration: This is a highly accurate and specific method for determining the water content in a wide range of samples.
-
Spectroscopic Methods: Techniques like near-infrared (NIR) spectroscopy can be used to quantify water content.[4]
-
Gas Chromatography (GC): In some cases, GC can be used to detect and quantify water, especially in organic solvents.[5]
For a quick qualitative check, the appearance of the reagents (clumping) and solvents (cloudiness) can be indicative of water contamination.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your guanidine reactions.
Problem 1: Low or No Product Yield
A low or non-existent yield is one of the most common issues in moisture-sensitive reactions.
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Wet Reagents | Guanidine and other reagents may have absorbed atmospheric moisture. | Dry solid reagents under vacuum. For liquid amines, consider distillation from a suitable drying agent.[4] |
| Wet Solvents | Even "anhydrous" solvents from commercial suppliers can contain unacceptable levels of water. | Dry solvents using appropriate methods before use. Store dried solvents over molecular sieves.[6][7] |
| Contaminated Glassware | Residual moisture on the surface of glassware is a common source of water.[8] | Flame-dry or oven-dry all glassware immediately before use.[9][10] |
| Leaky Reaction Setup | A poor seal in your reaction setup can allow atmospheric moisture to enter. | Ensure all joints are well-greased and sealed. Use high-quality septa for additions. |
| Ineffective Inert Atmosphere | An insufficient flow of inert gas or impurities in the gas can introduce moisture. | Use a high-purity inert gas (argon or nitrogen) and ensure a positive pressure is maintained throughout the reaction.[10][11] |
Problem 2: Formation of Unexpected Byproducts
The presence of unexpected spots on a TLC plate or peaks in your analytical data often points to side reactions, frequently involving water.
Mechanism of Water Interference
Caption: Water as a competing nucleophile.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of Starting Material | The guanidinylating reagent is reacting with water instead of the intended amine. | Rigorously exclude water from the reaction by drying all reagents, solvents, and glassware, and by using a robust inert atmosphere.[8][12] |
| Water-Mediated Decomposition | The desired product, once formed, may be unstable in the presence of water. | Minimize reaction time and work up the reaction as soon as it is complete. Ensure the workup procedure also uses anhydrous solvents where necessary. |
| Change in pH/Basicity | The presence of water can alter the pH of the reaction mixture, favoring alternative reaction pathways. | If possible, use a non-aqueous base to control the pH. Ensure all components of the buffer system are anhydrous. |
Experimental Protocols
Protocol 1: Drying of Organic Solvents
The quality of your anhydrous solvent is critical. Here are protocols for drying common solvents used in guanidine chemistry.
Drying Agents for Common Solvents
| Solvent | Recommended Drying Agent(s) | Notes |
| Tetrahydrofuran (THF) | Sodium/benzophenone ketyl | Distill under an inert atmosphere. The deep blue/purple color of the ketyl indicates the solvent is dry.[6] |
| Dichloromethane (DCM) | Calcium hydride (CaH₂) | Stir over CaH₂ for several hours, then distill.[6] |
| Acetonitrile (MeCN) | Calcium hydride (CaH₂) or Phosphorus pentoxide (P₄O₁₀) | Pre-dry with 4A molecular sieves, then distill from CaH₂.[6] |
| N,N-Dimethylformamide (DMF) | Barium oxide (BaO) or 4A molecular sieves | Dry overnight, then distill under reduced pressure. Avoid basic drying agents like CaH₂ which can cause decomposition.[6] |
| Amines (e.g., Triethylamine) | Potassium hydroxide (KOH) or Calcium hydride (CaH₂) | Stir over KOH pellets, then distill. CaH₂ can also be used.[4] |
Important Safety Note: Always quench reactive drying agents like sodium metal and calcium hydride with extreme caution, typically by slow addition of isopropanol or ethanol.
Protocol 2: Setting up a Reaction Under an Inert Atmosphere (Schlenk Line Technique)
This protocol outlines the basic steps for performing a reaction under a positive pressure of an inert gas.[8][10]
-
Glassware Preparation:
-
Purging the System:
-
Evacuate the assembled glassware using the vacuum manifold of the Schlenk line.
-
Refill the glassware with inert gas.
-
Repeat this vacuum/inert gas cycle at least three times to ensure all atmospheric gases and residual moisture are removed.[10]
-
-
Addition of Reagents and Solvents:
-
Maintaining an Inert Atmosphere:
-
Throughout the reaction, maintain a slight positive pressure of inert gas. This can be achieved by connecting the system to a bubbler.[11]
-
References
-
Guanidine - Sciencemadness Wiki. (2025, October 13). Retrieved February 11, 2026, from [Link]
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Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12). Retrieved February 11, 2026, from [Link]
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Drying Solvents - Chemistry LibreTexts. (2021, August 15). Retrieved February 11, 2026, from [Link]
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Inert Atmosphere - YouTube. (2022, February 1). Retrieved February 11, 2026, from [Link]
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Inert atmosphere methods | Laboratory techniques - Biocyclopedia. (n.d.). Retrieved February 11, 2026, from [Link]
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Drying agents and their compatibilities , Hive Stimulants. (n.d.). Retrieved February 11, 2026, from [Link]
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Drying of Organic Solvents | PDF - Scribd. (n.d.). Retrieved February 11, 2026, from [Link]
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Drying solvents - Sciencemadness Wiki. (2023, July 25). Retrieved February 11, 2026, from [Link]
- Burfield, D. R., Smithers, R. H., & Tan, T. S. (1981). Desiccant efficiency in solvent and reagent drying. 5. Amines. The Journal of Organic Chemistry, 46(3), 629–631.
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Air-free technique - Wikipedia. (n.d.). Retrieved February 11, 2026, from [Link]
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Drying an organic solvent - YouTube. (2016, June 7). Retrieved February 11, 2026, from [Link]
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Chemical Analysis: Advancements in Spectroscopy Techniques - Water & Wastewater. (2024, November 16). Retrieved February 11, 2026, from [Link]
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Guanidine - American Chemical Society. (2020, July 20). Retrieved February 11, 2026, from [Link]
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Potassium carbonate - Wikipedia. (n.d.). Retrieved February 11, 2026, from [Link]
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QM-9301 drying agent - quartz-chem. (n.d.). Retrieved February 11, 2026, from [Link]
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Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC. (n.d.). Retrieved February 11, 2026, from [Link]
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How water could replace some organic solvents and make chemical reactions greener. (2025, July 10). Retrieved February 11, 2026, from [Link]
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“ON WATER” ORGANIC REACTIONS - Jetir.Org. (n.d.). Retrieved February 11, 2026, from [Link]
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Synthesis and Characterization of Trimethylolpropane Esters via Guanidine Carbonate-Catalyzed Transesterification of Sunflower Oil Methyl Esters - MDPI. (n.d.). Retrieved February 11, 2026, from [Link]
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Organic Reactions in Water: Principles, Strategies and Applications | Wiley. (n.d.). Retrieved February 11, 2026, from [Link]
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Organic Synthesis “On Water” | Chemical Reviews - ACS Publications. (n.d.). Retrieved February 11, 2026, from [Link]
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Acid–base reaction of guanidines with water yields protonated guanidine... - ResearchGate. (n.d.). Retrieved February 11, 2026, from [Link]
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(PDF) Organic Chemistry in Water - ResearchGate. (n.d.). Retrieved February 11, 2026, from [Link]
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7 Water Analysis Methods - Olympian Water Testing, LLC. (2024, November 12). Retrieved February 11, 2026, from [Link]
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A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC. (2016, September 9). Retrieved February 11, 2026, from [Link]
-
Guanidine synthesis by guanylation - Organic Chemistry Portal. (n.d.). Retrieved February 11, 2026, from [Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases | The Journal of Organic Chemistry - ACS Publications. (2025, February 11). Retrieved February 11, 2026, from [Link]
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guanidine nitrate - Organic Syntheses Procedure. (n.d.). Retrieved February 11, 2026, from [Link]
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Analytical Chemistry in Water Analysis - AZoLifeSciences. (2022, December 13). Retrieved February 11, 2026, from [Link]
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Can't dissolve guanidine hydrochloride for N3/MX3 buffer : r/labrats - Reddit. (2019, September 15). Retrieved February 11, 2026, from [Link]
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New Methods for Analyzing Water Pollutants | Water Science & Technology - IWA Publishing. (1982, April 1). Retrieved February 11, 2026, from [Link]
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A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). Retrieved February 11, 2026, from [Link]
-
Preparation of Mono-Cbz Protected Guanidines - Organic Syntheses Procedure. (n.d.). Retrieved February 11, 2026, from [Link]
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Changes in Water Structure Induced by the Guanidinium Cation and Implications for Protein Denaturation - PMC. (n.d.). Retrieved February 11, 2026, from [Link]
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Guanidine - Wikipedia. (n.d.). Retrieved February 11, 2026, from [Link]
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Detection Techniques for Lead Ions in Water: A Review - PMC. (2023, April 20). Retrieved February 11, 2026, from [Link]
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Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues - INEOS OPEN. (n.d.). Retrieved February 11, 2026, from [Link]
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Validation & Comparative
A Researcher's Guide to Crystal Structure Analysis of N-Substituted Guanidines: A Comparative Approach
For researchers, scientists, and professionals in drug development, the precise three-dimensional structure of a molecule is not merely an academic curiosity—it is the foundational blueprint for understanding function, predicting behavior, and designing new therapeutics. The N-substituted guanidine moiety, a privileged scaffold in medicinal chemistry, is a prime example. Its remarkable ability to form stable, charge-assisted hydrogen bonds allows it to mimic the side chain of arginine, engaging with biological targets like proteins and nucleic acids with high affinity and specificity.[1][2][3]
However, the very properties that make guanidines so effective in biological systems—their high basicity (pKa typically 12-13.6), flexibility, and potent hydrogen bonding capabilities—also present significant challenges in obtaining high-quality single crystals suitable for X-ray diffraction (XRD).[3] This guide provides a comparative analysis of common crystallization techniques for N-substituted guanidines, offering field-proven insights and experimental data to navigate these challenges and accelerate your research.
The Crystallization Challenge: Why Guanidines Can Be Difficult
The path to a high-resolution crystal structure begins with a high-quality crystal, and for N-substituted guanidines, this is often the rate-limiting step. The primary obstacles are rooted in their inherent physicochemical properties:
-
High Basicity and Salt Formation: Guanidines are strong organic bases that readily protonate to form guanidinium cations at physiological pH, and often during synthesis and purification.[3] This means that crystallization attempts are frequently dealing with salts, not the neutral molecule. The choice of counter-ion becomes a critical and often overlooked variable in the crystallization experiment.
-
Extensive Hydrogen Bonding: The guanidinium group is an excellent hydrogen bond donor, forming multiple, strong, charge-assisted interactions.[1][2] While this is key to their biological function, in the solid state, it can lead to the formation of complex, and sometimes disordered, hydrogen-bonded networks, which can inhibit the formation of well-ordered single crystals.
-
Conformational Flexibility: The single bonds within the guanidine core and its substituents allow for significant conformational freedom. This flexibility can make it difficult for the molecule to adopt a single, stable conformation required for inclusion into a growing crystal lattice, often resulting in oils or amorphous precipitates.
Comparative Analysis of Crystallization Techniques
There is no single "magic bullet" for crystallizing N-substituted guanidines. Success often requires screening multiple methods and conditions. Below is a comparative overview of the most common techniques, with a focus on their application to this class of compounds.
Slow Evaporation
This is often the simplest and most common starting point. A near-saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration to the point of supersaturation and inducing crystallization.
-
Principle: Gradual increase in concentration.
-
Best Suited For: Compounds that are moderately soluble and thermally stable at room temperature. It is particularly effective for guanidinium salts where the desired crystal form is stable in a specific solvent system.
-
Causality Behind Experimental Choices: The choice of solvent is paramount. A solvent in which the compound is "just right" in terms of solubility is ideal—too soluble, and it will never crystallize; too insoluble, and you can't prepare a concentrated solution. For guanidinium salts, polar solvents like methanol, ethanol, or isopropanol are common choices. Sometimes, a mixture of solvents is required to fine-tune solubility.[4] The slow rate of evaporation is crucial; covering the vial with a perforated film (e.g., Parafilm with a few pinholes) is a standard practice to prevent rapid solvent loss and the formation of small, poorly-formed crystals.
Vapor Diffusion
Vapor diffusion is arguably the most successful method for growing high-quality single crystals, especially when only small amounts of material are available. It offers a much slower and more controlled approach to reaching supersaturation than slow evaporation.
-
Principle: Gradual change in solvent composition.
-
Methods:
-
Hanging Drop: A drop of the compound solution is placed on a siliconized coverslip, which is then inverted and sealed over a reservoir containing a precipitant (a solvent in which the compound is insoluble).
-
Sitting Drop: The drop of the compound solution is placed in a well, separate from a larger reservoir of precipitant within a sealed chamber.
-
-
Best Suited For: A wide range of compounds, particularly those sensitive to rapid changes in concentration. It is excellent for screening a large number of conditions simultaneously.
-
Causality Behind Experimental Choices: This technique relies on the slow diffusion of the precipitant vapor into the drop containing the compound solution. This gradually lowers the solubility of the compound in the drop, leading to controlled crystallization. For a typical N-substituted guanidinium salt soluble in methanol, a common precipitant would be a less polar, miscible solvent like diethyl ether or ethyl acetate. The key is that the compound must be soluble in the solvent of the drop but insoluble in the precipitant. The rate of diffusion can be controlled by temperature (placing the setup in a refrigerator slows it down) and the volume of the precipitant.
Slow Cooling
This method leverages the temperature-dependent solubility of a compound. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, causing the solubility to decrease and crystals to form.
-
Principle: Decreasing solubility with decreasing temperature.
-
Best Suited For: Compounds that exhibit a significant difference in solubility over a modest temperature range (e.g., highly soluble at 60 °C, but poorly soluble at 4 °C).
-
Causality Behind Experimental Choices: The rate of cooling is the critical parameter. Rapid cooling often leads to the formation of a powder or microcrystals. A well-controlled cooling process, for instance by placing the heated solution in a Dewar flask or a programmable cooling block, allows for the slow growth of larger, more ordered crystals. A patent for crystallizing guanidinium salts specifically mentions dissolving the compound at 60-70 °C and allowing it to crystallize at room temperature over 1-15 hours.[5]
Summary of Crystallization Techniques
| Technique | Principle | Key Advantages | Key Disadvantages | Best Practices for N-Substituted Guanidines |
| Slow Evaporation | Gradual concentration increase | Simple setup, requires minimal material | Less control over nucleation, can lead to twinning | Use a solvent mixture (e.g., alcohol/ethyl acetate) to fine-tune solubility. Control evaporation rate with a perforated cap. |
| Vapor Diffusion | Gradual solvent composition change | High success rate, excellent for screening, requires very little material | More complex setup | Use a polar solvent (e.g., methanol, DMF) for the compound and a less polar, volatile precipitant (e.g., diethyl ether, hexane). |
| Slow Cooling | Temperature-dependent solubility | Can produce large, high-quality crystals | Requires compound to have suitable temperature-solubility profile | Prepare a saturated solution at an elevated temperature (e.g., 50-70°C) and cool slowly to room temperature or 4°C. |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and self-validating, incorporating steps for quality control and troubleshooting.
Protocol 1: Crystallization by Vapor Diffusion (Sitting Drop)
-
Preparation of Stock Solution: Prepare a concentrated solution of your N-substituted guanidine in a "good" solvent (e.g., 5-10 mg in 0.5 mL of methanol or DMF). The solution should be fully dissolved; if not, filter through a syringe filter to remove any particulate matter.
-
Setup of Crystallization Plate: Use a 24-well crystallization plate. In each of the reservoirs, add 500 µL of a precipitant solution. A good starting screen would be a range of precipitants from non-polar (hexane, heptane) to moderately polar (ethyl acetate, diethyl ether).
-
Dispensing the Drop: In the central post of each well, carefully dispense 1-2 µL of your compound's stock solution.
-
Sealing and Incubation: Seal the plate carefully with clear sealing tape to ensure an airtight environment. Place the plate in a vibration-free location (e.g., a dedicated incubator or a quiet shelf) at a constant temperature (room temperature or 4°C).
-
Monitoring and Validation: Inspect the drops under a microscope every 24-48 hours. Look for the formation of clear, well-defined crystals with sharp edges. Amorphous precipitates will appear as shapeless solids, and oils will appear as distinct, non-crystalline droplets. The first sign of success might be the appearance of microcrystals, which can then be used for seeding further experiments to grow larger crystals.
Protocol 2: General Procedure for Slow Evaporation
-
Solvent Screening: In small vials, test the solubility of your compound in a range of solvents to find one where it is moderately soluble (e.g., 5-10 mg/mL).
-
Preparation of Crystallization Vial: Dissolve a small amount of your compound (e.g., 5 mg) in the chosen solvent (or solvent mixture) in a clean, small-volume vial (e.g., a 2 mL glass vial). Ensure the compound is fully dissolved, warming gently if necessary.
-
Evaporation Control: Cover the vial with Parafilm and puncture it with a needle 1-3 times. The number of holes will control the rate of evaporation.
-
Incubation: Place the vial in a quiet, vibration-free location.
-
Harvesting and Validation: Once crystals have formed and the solvent has mostly evaporated, carefully remove a crystal using a loop or a fine needle. Examine it under a polarizing microscope. A good single crystal will exhibit uniform extinction as the stage is rotated.
Visualization of the Crystallization Workflow
The overall process from a purified compound to a final crystal structure can be visualized as a systematic workflow.
Caption: Workflow for the crystal structure analysis of N-substituted guanidines.
Case Study: Structure-Based Design of Thrombin Inhibitors
A compelling example of the importance of N-substituted guanidine crystal structures comes from the development of direct thrombin inhibitors, a class of anticoagulant drugs. The drug Dabigatran (marketed as Pradaxa) features a benzamidine moiety, a close relative of N-substituted guanidines, which is crucial for its activity. However, the principles of its interaction with the target are directly applicable.
The guanidine (or amidine) group is designed to fit into the S1 specificity pocket of thrombin, a deep, negatively charged pocket that normally accommodates the side chain of an arginine residue from thrombin's natural substrate, fibrinogen.
-
The Problem: Develop a potent and selective oral inhibitor of thrombin.
-
The Role of Crystal Structure: Early in the development of thrombin inhibitors, X-ray crystallography of inhibitor-thrombin complexes was instrumental. These structures revealed:
-
The guanidinium-like group forms a key salt bridge with the carboxylate side chain of Aspartate 189 at the bottom of the S1 pocket.
-
Multiple hydrogen bonds are formed between the NH groups of the inhibitor and the backbone carbonyl oxygens of residues lining the pocket, such as Glycine 219.
-
-
The Outcome: This detailed structural understanding allowed for the rational design and optimization of the rest of the inhibitor molecule to achieve high potency, selectivity, and desirable pharmacokinetic properties. The crystal structure provided irrefutable evidence of the binding mode and validated the design hypothesis.
Visualizing the Key Interactions
The interaction of a guanidinium group within a protein active site highlights the importance of charge-assisted hydrogen bonds.
Caption: Key interactions of a guanidinium group in a protein binding pocket.
Conclusion
The crystal structure analysis of N-substituted guanidines is a critical tool in modern drug discovery and chemical research. While their inherent properties present unique crystallization challenges, a systematic and informed approach can lead to success. By understanding the causality behind different crystallization techniques—slow evaporation, vapor diffusion, and slow cooling—and by applying robust, self-validating protocols, researchers can efficiently navigate the path to obtaining high-quality single crystals. The resulting structural insights, as exemplified by the development of potent enzyme inhibitors, are invaluable for confirming molecular identity, understanding intermolecular interactions, and rationally designing the next generation of innovative molecules.
References
-
Guanidino-Aryl Derivatives: Binding to DNA, RNA and G-Quadruplex Structure and Antimetabolic Activity. (2025). PMC. [Link]
-
Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2025). RSC Publishing. [Link]
-
(PDF) Guanidine group: Definition and pharmaceutical applications. (2016). ResearchGate. [Link]
-
Antimicrobial drugs bearing guanidine moieties: A review. (2021). PubMed. [Link]
-
Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews (RSC Publishing). [Link]
-
Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. (2024). ResearchGate. [Link]
-
Comparative Study of Different Crystallization Methods in the Case of Cilostazol Crystal Habit Optimization. (n.d.). MDPI. [Link]
-
X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. (2024). MDPI. [Link]
-
(PDF) Improved Synthetic Methodology, Substrate Scope and X‐ray Crystal Structure for N, N'‐disubstituted Guanidines. (2024). ResearchGate. [Link]
-
Selected examples of guanidine-based drugs. (n.d.). ResearchGate. [Link]
-
Synthesis and crystal structure analyses of tri-substituted guanidine-based copper(II) complexes. (2025). ResearchGate. [Link]
- Method for crystallizing guanidinium salts. (n.d.).
-
N′′-Trisubstituted guanidine derivatives as DNA-intercalators: synthesis, crystal structures and biophysical investigations. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
-
(PDF) Crystallization – General Methods. (2016). ResearchGate. [Link]
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- 2. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]
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Kinetic studies of reactions catalyzed by 1-(4-Methoxyphenyl)guanidine
An In-Depth Comparative Guide to the Kinetics of Guanidine-Catalyzed Reactions: Featuring 1-(4-Methoxyphenyl)guanidine
The Ascendancy of Guanidines in Organocatalysis
Guanidines represent a class of exceptionally strong organic bases that have carved a significant niche as powerful organocatalysts.[1][2] Their utility spans a wide array of organic transformations, including but not limited to Michael additions, Henry (nitroaldol) reactions, and transesterifications.[1] The catalytic prowess of a guanidine is not solely dictated by its thermodynamic basicity; factors such as its structure, capacity for hydrogen bonding, and nucleophilicity play crucial roles in the reaction mechanism.[3][4] Understanding the interplay of these factors through rigorous kinetic analysis is paramount for the rational design of efficient catalytic systems.
This guide focuses on this compound, an acyclic guanidine, and provides a comparative kinetic framework against commonly employed cyclic and acyclic guanidines:
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): A widely used bicyclic guanidine known for its high basicity and bifunctional catalytic capabilities.
-
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD): A derivative of TBD where the N-H proton is replaced by a methyl group, altering its hydrogen-bonding ability.
-
1,1,3,3-Tetramethylguanidine (TMG): A simple, acyclic guanidine often used as a strong, non-nucleophilic base.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A structurally related amidine base frequently used as a benchmark for comparison.[1]
Mechanistic Considerations in Guanidine Catalysis
The catalytic action of guanidines typically proceeds through one of several pathways. The most common is Brønsted base catalysis, where the guanidine deprotonates a pro-nucleophile.[2] In many instances, particularly with catalysts possessing an N-H proton like TBD and this compound, a more nuanced bifunctional mechanism is at play.[5]
In this bifunctional model, the catalytic cycle can be described as follows:
-
The guanidine base deprotonates the acidic proton of a substrate (e.g., a malonate ester in a Michael addition).
-
This forms a hydrogen-bonded ion pair between the resulting nucleophile and the protonated guanidinium cation.[2]
-
The guanidinium cation then acts as a Brønsted acid, activating the electrophile (e.g., an enone) through hydrogen bonding.
-
This dual activation brings both reactants into close proximity within a pre-transition state complex, lowering the activation energy of the reaction.[2]
The electronic nature of substituents on the guanidine can modulate its basicity and the hydrogen-bonding strength of its conjugate acid. For this compound, the electron-donating methoxy group on the phenyl ring is expected to increase the electron density on the guanidinyl nitrogens, thereby enhancing its basicity compared to an unsubstituted phenylguanidine.
Caption: Proposed bifunctional catalytic cycle for a guanidine-catalyzed Michael addition.
Experimental Design for Kinetic Profiling
A robust kinetic study is essential for elucidating the reaction mechanism and quantifying the catalytic efficiency. Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology for studying complex catalytic reactions from a single experiment.[6][7] The following protocol outlines a comprehensive approach.
Experimental Workflow
Caption: General experimental workflow for conducting kinetic studies of catalytic reactions.
Detailed Protocol: Determining Reaction Order
-
Stock Solution Preparation: Prepare stock solutions of the electrophile, nucleophile, and each guanidine catalyst in a suitable deuterated solvent (for NMR monitoring) or a standard solvent (for HPLC/GC monitoring).
-
Standard Reaction: In a temperature-controlled vessel (e.g., NMR tube, reaction vial), combine the electrophile and nucleophile at their standard concentrations.
-
Initiation: Initiate the reaction by adding the catalyst at its standard concentration. Begin monitoring immediately.
-
Data Collection: Collect data points (concentration of reactant or product) at regular time intervals until the reaction reaches completion or slows significantly.
-
Determining Order in Catalyst: Repeat the experiment, systematically varying the concentration of the catalyst (e.g., 0.5x, 1x, 2x) while keeping the concentrations of both substrates constant. Plot the natural logarithm of the initial rate (ln(Rate)) versus the natural logarithm of the catalyst concentration (ln([Catalyst])). The slope of this line will be the reaction order with respect to the catalyst.
-
Determining Order in Substrates: Similarly, perform series of experiments where the concentration of one substrate is varied while the catalyst and the other substrate concentrations are held constant. Plot ln(Rate) vs. ln([Substrate]) to determine the reaction order for each substrate.
-
Analysis: Use the determined reaction orders to construct the experimental rate law: Rate = k_obs[Catalyst]^x[Nucleophile]^y[Electrophile]^z.
Comparative Performance Data (Illustrative)
While specific kinetic data for this compound is not widely published, we can present an illustrative comparison based on the known behavior of related guanidines in a model reaction, such as the Michael addition of dimethyl malonate to chalcone. The data below is hypothetical but reflects general trends observed in guanidine catalysis.
Table 1: Illustrative Kinetic Comparison for the Michael Addition of Dimethyl Malonate to Chalcone
| Catalyst | Catalyst Loading (mol%) | Relative Initial Rate (k_rel) | Proposed Dominant Mechanism | Key Structural Feature |
| 1-(4-MeO-Ph)Guanidine | 5 | 1.0 (Reference) | Bifunctional (H-Bond Donor) | Acyclic, N-H proton, e⁻-donating group |
| TBD | 5 | ~2.5 - 3.5 | Bifunctional (H-Bond Donor) | Bicyclic, rigid, N-H proton |
| MTBD | 5 | ~0.8 - 1.2 | Brønsted Base | Bicyclic, no N-H proton |
| TMG | 5 | ~0.5 - 0.9 | Brønsted Base | Acyclic, no N-H proton |
| DBU (Amidine) | 5 | ~0.7 - 1.1 | Brønsted Base | Bicyclic, amidine structure |
Interpretation: Causality Behind Catalytic Performance
The hypothetical data in Table 1 can be rationalized by considering the structural and electronic properties of each catalyst.
-
TBD's Superiority: TBD often exhibits the highest activity.[4] Its rigid bicyclic structure pre-organizes the molecule for efficient catalysis, and the presence of the N-H proton allows for potent bifunctional activation.[3][5]
-
The Role of the N-H Proton (TBD vs. MTBD): The significantly lower activity of MTBD compared to TBD in many reactions highlights the importance of the N-H proton and the bifunctional activation pathway.[4] Since MTBD lacks this proton, it can primarily act only as a Brønsted base, which is a less efficient catalytic pathway for this type of reaction.
-
This compound: This catalyst possesses an N-H proton, allowing it to engage in bifunctional catalysis. The electron-donating methoxy group enhances its basicity. However, its acyclic nature results in greater conformational flexibility compared to TBD, which can lead to a higher entropic penalty for achieving the organized transition state, potentially resulting in a lower catalytic rate.
-
TMG and DBU: These catalysts, lacking a guanidinyl N-H proton, also operate primarily through a Brønsted base mechanism. Their activities are generally lower than that of TBD in reactions where hydrogen bond donation is crucial.
Conclusion and Outlook
The catalytic efficacy of this compound is intrinsically linked to its ability to function as both a strong Brønsted base and a hydrogen-bond donor. While its acyclic flexibility may render it less active than the highly pre-organized bicyclic catalyst TBD, its performance is expected to surpass that of catalysts incapable of bifunctional activation, such as MTBD and TMG.
This guide provides a foundational framework for researchers, scientists, and drug development professionals to conduct meaningful kinetic studies. By systematically applying the outlined experimental protocols and interpreting the data through the lens of catalyst structure and mechanism, one can make informed decisions in the selection and optimization of guanidine catalysts for specific synthetic applications. The principles discussed herein underscore the necessity of moving beyond simple basicity considerations to a more nuanced, mechanism-based understanding of organocatalysis.
References
-
Title: Mechanistic Considerations of Guanidine-Catalyzed Reactions.[3][8] Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Cyclic Guanidine Organic Catalysts: What Is Magic About Triazabicyclodecene?[4] Source: Accounts of Chemical Research URL: [Link]
-
Title: Transition metal-guanidine complexes as catalysts in organic reactions. Recent developments.[9][10] Source: Arkivoc URL: [Link]
-
Title: Experimental methods in catalytic kinetics.[11] Source: Catalysis Today URL: [Link]
-
Title: Experimental Techniques to Study Organic Chemistry Mechanisms.[6] Source: Kozlowski Group, University of Pennsylvania URL: [Link]
-
Title: Kinetic Profiling of Catalytic Organic Reactions as a Mechanistic Tool.[7] Source: Semantic Scholar URL: [Link]
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- 6. Experimental Techniques to Study Organic Chemistry Mechanisms — Kozlowski research group [mckgroup.org]
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- 11. fs.teledos.gr:2206 [fs.teledos.gr:2206]
A Technical Guide to the Structure-Activity Relationship of Methoxyphenyl Guanidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Guanidino and Methoxyphenyl Moieties in Drug Discovery
The guanidinium group, a nitrogen-rich functional group, is a privileged scaffold in medicinal chemistry due to its ability to form strong hydrogen bonds and engage in electrostatic interactions with biological targets.[1][2][3] This moiety is found in a wide array of natural products and clinically approved drugs, demonstrating its versatility in targeting diverse biomolecules.[2][4] When coupled with a methoxyphenyl ring, the resulting scaffold offers a unique combination of pharmacophoric features. The methoxy group, prevalent in many natural product-derived drugs, can significantly influence a molecule's physicochemical properties, metabolic stability, and binding affinity to its target protein.[5] It can act as a hydrogen bond acceptor and its position on the phenyl ring (ortho, meta, or para) can drastically alter the molecule's conformation and electronic properties, thereby modulating its biological activity.[5][6]
This guide provides an in-depth comparison of methoxyphenyl guanidine analogs across different biological targets, supported by experimental data and detailed protocols. We will explore the nuanced structure-activity relationships (SAR) that govern their efficacy as kinase inhibitors, sodium channel blockers, and anticancer agents, offering insights for the rational design of novel therapeutics.
I. Methoxyphenyl Guanidine Analogs as Kinase Inhibitors: A Comparative Analysis
Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7] Guanidine-containing molecules have emerged as potent kinase inhibitors, often mimicking the arginine side chain in binding to the ATP-binding pocket.
Structure-Activity Relationship (SAR) Insights
The inhibitory activity of methoxyphenyl guanidine analogs against kinases is significantly influenced by the substitution pattern on both the phenyl ring and the guanidine moiety.
-
The Guanidinium "Warhead": The positively charged guanidinium group is crucial for interacting with negatively charged residues in the kinase active site, such as aspartate or glutamate, forming key salt bridges.
-
Role of the Methoxyphenyl Ring: The methoxyphenyl group serves as a versatile scaffold that can be modified to enhance potency and selectivity.
-
Lipophilicity and Hydrophobicity: The methoxy group, while not highly lipophilic, can influence the overall lipophilicity of the molecule, which in turn affects cell permeability and target engagement.[8][9] The octylphenyl chain in some sphingosine kinase (SphK) inhibitors highlights the importance of a hydrophobic tail for potent inhibition.[10]
-
Positional Isomerism: The position of the methoxy group is critical. While direct comparative studies on ortho, meta, and para-methoxyphenyl guanidine kinase inhibitors are limited, studies on related scaffolds suggest that the para position is often favored for optimal activity.[11] For instance, in a series of (Z)-3-((1H-imidazol-5-yl)methylene)indolin-2-one kinase inhibitors, the 5-methoxy substitution on the oxindole core was found to be important for activity.[11]
-
-
N-Substitution: Substitution on the guanidine nitrogen atoms can modulate basicity and introduce steric bulk, which can be leveraged to improve selectivity for a specific kinase.
Comparative Data: Sphingosine Kinase (SphK) Inhibition
Sphingosine kinases (SphK1 and SphK2) are lipid kinases that play a crucial role in cell proliferation, survival, and inflammation.[1][10][12] The following table summarizes the inhibitory activity of a series of guanidine-based SphK inhibitors, some of which incorporate methoxy-substituted aryl rings.
| Compound ID | Ar1 | Ar2 | Target | Ki (nM) | Reference |
| SLP7111228 | 6-(pentyloxy)naphthalen-2-yl | H | SphK1 | 48 | [1][12] |
| SLP120701 | 4-(octyloxy)-3-(trifluoromethyl)phenyl | H | SphK2 | 1000 | [1][12] |
This table illustrates the development of selective SphK inhibitors. While not a direct comparison of methoxyphenyl positional isomers, it highlights how aryl substitutions, including those with alkoxy groups, can drive selectivity between kinase isoforms.
Experimental Protocol: Sphingosine Kinase Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against SphK1 and SphK2.[13][14]
Materials:
-
Recombinant human SphK1 and SphK2
-
Sphingosine (substrate)
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM DTT, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare the reaction mixture: In each well of a 96-well plate, add the assay buffer, recombinant SphK enzyme, and the test compound at various concentrations.
-
Initiate the reaction: Add a mixture of sphingosine and [γ-³²P]ATP (or cold ATP for non-radioactive assays) to each well to start the reaction.
-
Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Terminate the reaction: Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Quantify product formation:
-
Radioactive assay: Extract the radiolabeled sphingosine-1-phosphate (S1P) using an organic solvent, spot onto a TLC plate, and quantify the radioactivity of the S1P spot using a phosphorimager or by scintillation counting.
-
Non-radioactive assay: Measure the amount of ADP produced using a commercial kit like ADP-Glo™, which measures luminescence.
-
-
Data analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Workflow for Sphingosine Kinase Inhibition Assay
Caption: Workflow for a typical in vitro sphingosine kinase inhibition assay.
II. Methoxyphenyl Guanidine Analogs as Sodium Channel Blockers: A Comparative Analysis
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. Blockers of these channels are used as anticonvulsants, antiarrhythmics, and local anesthetics.[15]
Structure-Activity Relationship (SAR) Insights
The SAR of N,N'-diarylguanidines as sodium channel blockers reveals the following key features:
-
Lipophilicity is Key: The potency of these compounds is strongly correlated with their lipophilicity. Flexible and moderately sized lipophilic groups on the phenyl rings are preferred for optimal activity.[15]
-
Aryl Substituents: The nature and position of substituents on the aryl rings significantly impact activity. While a comprehensive study on methoxy positional isomers is lacking, the presence of a methoxy group on one of the aryl rings is compatible with potent sodium channel blocking activity.
-
Symmetry and Unsaturation: Unsymmetrical diarylguanidines often exhibit higher affinity than their symmetrical counterparts.
Comparative Data: Anticonvulsant and Sodium Channel Blocking Activity
The following table presents data for a series of N,N'-diarylguanidines, including a methoxy-substituted analog, highlighting the impact of structural modifications on their anticonvulsant and sodium channel blocking activities.
| Compound | Ar1 | Ar2 | Na+ Channel Blockade IC50 (µM) | Anticonvulsant Activity ED50 (mg/kg) | Reference |
| 1 | 4-n-Butylphenyl | 4-n-Butylphenyl | 1.2 | 10.5 | [15] |
| 2 | 4-n-Butoxyphenyl | 4-n-Butoxyphenyl | 0.8 | 8.2 | [15] |
| 3 | N-acenaphth-5-yl | N'-(4-methoxynaphth-1-yl) | 3.5 | 25.0 | [15] |
This table demonstrates the correlation between lipophilicity and activity, with the more lipophilic butoxy-substituted compound showing higher potency than the butyl-substituted analog. The methoxy-substituted naphthyl derivative, while less potent, still exhibits significant activity.
Experimental Protocol: Veratridine-Induced [¹⁴C]Guanidinium Influx Assay
This assay is a common method to assess the activity of compounds on voltage-gated sodium channels in a cellular context.[15]
Materials:
-
N1E-115 neuroblastoma cells or other suitable cell line expressing voltage-gated sodium channels
-
Cell culture medium and reagents
-
Veratridine
-
[¹⁴C]Guanidinium chloride
-
Assay buffer (e.g., HEPES-buffered saline)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Scintillation counter
Procedure:
-
Cell Culture: Culture N1E-115 cells in 96-well plates until they reach confluency.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compound at various concentrations for a specific time (e.g., 15-30 minutes) at 37°C.
-
Stimulation and Radiolabeling: Add a solution containing veratridine and [¹⁴C]guanidinium chloride to each well to stimulate sodium channel opening and allow the influx of the radiolabel.
-
Incubation: Incubate the plate for a short period (e.g., 2-5 minutes) at 37°C.
-
Termination and Washing: Terminate the influx by rapidly washing the cells with ice-cold assay buffer to remove extracellular radiolabel.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular [¹⁴C]guanidinium concentration using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of veratridine-induced influx for each compound concentration and determine the IC50 value.
Workflow for Veratridine-Induced [¹⁴C]Guanidinium Influx Assay
Caption: Workflow for a veratridine-induced radiolabeled guanidinium influx assay.
III. Methoxyphenyl Guanidine Analogs as Anticancer Agents: A Comparative Analysis
The guanidinium group's ability to interact with the phosphate backbone of DNA makes it a valuable pharmacophore in the design of anticancer agents.[16][17] These interactions can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.[4]
Structure-Activity Relationship (SAR) Insights
The DNA binding affinity and anticancer activity of guanidine derivatives are influenced by:
-
Aromatic System: The size and nature of the aromatic system attached to the guanidine moiety are critical for DNA intercalation or groove binding.
-
Substituents on the Phenyl Ring: Electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electronic properties of the molecule and its interaction with DNA. Halogen substitutions, in synergy with electron-donating groups, have been shown to enhance DNA binding affinity.[16]
-
Overall Molecular Shape: The three-dimensional shape of the molecule determines its ability to fit into the minor or major groove of the DNA helix.
Comparative Data: DNA Binding Affinity
The following table shows the DNA binding constants (Kb) for a series of novel guanidine derivatives, illustrating the effect of different substituents on their interaction with salmon sperm DNA (SS-DNA).[16]
| Compound ID | R1 | R2 | DNA Binding Constant (Kb) (M⁻¹) | Reference |
| 7a | H | H | 1.23 x 10⁵ | [16] |
| 7f | 4-CH₃ | 4-Cl | 2.87 x 10⁵ | [16] |
| 7i | 4-CH₃ | 4-Br | 3.49 x 10⁵ | [16] |
This table demonstrates that the introduction of a methyl group (electron-donating) and a halogen (electron-withdrawing) on the phenyl rings significantly increases the DNA binding affinity compared to the unsubstituted analog.
Experimental Protocol: DNA Binding Assay using UV-Visible Spectroscopy
This protocol describes a method to determine the binding affinity of a compound to DNA by monitoring changes in the UV-Visible absorption spectrum.[12][16]
Materials:
-
Calf thymus DNA (ct-DNA) or salmon sperm DNA (SS-DNA)
-
Tris-HCl buffer
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
UV-Visible spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare DNA solution: Dissolve a known amount of DNA in Tris-HCl buffer and determine its concentration spectrophotometrically by measuring the absorbance at 260 nm.
-
Prepare compound solution: Prepare a stock solution of the test compound.
-
Titration:
-
Place a fixed concentration of the test compound in a quartz cuvette.
-
Record the initial UV-Visible spectrum.
-
Add increasing concentrations of the DNA solution to the cuvette.
-
After each addition, incubate for a few minutes to allow for equilibration and then record the spectrum.
-
-
Data Analysis:
-
Monitor the changes in the absorbance and/or wavelength of maximum absorbance (λmax) of the compound upon addition of DNA.
-
Calculate the binding constant (Kb) using the Wolfe-Shimer equation or by plotting the data according to the Scatchard equation.
-
Logical Relationship for DNA Binding Analysis
Caption: Logical flow for determining DNA binding affinity using UV-Visible spectroscopy.
Conclusion: Future Directions in the Development of Methoxyphenyl Guanidine Analogs
The methoxyphenyl guanidine scaffold represents a promising starting point for the development of novel therapeutic agents targeting a range of biological processes. The available data clearly indicate that the biological activity of these analogs is highly dependent on the substitution pattern of the methoxyphenyl ring and the guanidine moiety.
Future research should focus on systematic studies to elucidate the influence of the methoxy group's position (ortho, meta, vs. para) on the activity and selectivity for specific targets. The synthesis and evaluation of focused libraries of methoxyphenyl guanidine analogs, coupled with computational modeling and structural biology studies, will be crucial for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a robust framework for such investigations, enabling researchers to further unravel the therapeutic potential of this versatile chemical class.
References
-
Kharel, Y., et al. (2012). Sphingosine Kinase 2 Inhibition and Blood Sphingosine 1-Phosphate Levels. Journal of Pharmacology and Experimental Therapeutics, 340(1), 165-174. [Link]
-
Brown, G. R., et al. (1995). Synthesis and pharmacological evaluation of N,N'-diarylguanidines as potent sodium channel blockers and anticonvulsant agents. Journal of Medicinal Chemistry, 38(21), 4181-4185. [Link]
-
Igarashi, N., et al. (2003). A rapid assay for assessment of sphingosine kinase inhibitors and substrates. Journal of Lipid Research, 44(10), 2023-2029. [Link]
-
Zaman, H., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 15, 12345-12356. [Link]
-
Zaman, H., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances, 15, 12345-12356. [Link]
-
Kharel, Y., et al. (2015). Structure–Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors. Journal of Medicinal Chemistry, 58(5), 2414-2430. [Link]
-
BPS Bioscience. SPHK1 Assay Kit. [Link]
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Anderson, G. D., et al. (2001). Calculated PAs of ortho-, meta-, and para-Methoxyphenols (B3LYP/6-31G(d) Level of Theory). ResearchGate. [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
-
Purdue University Instrument Van Project. ULTRAVIOLET SPECTROSCOPY QUANTIFICATION OF NUCLEIC ACIDS. [Link]
-
Kumar, C. V., et al. (2019). Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 212, 219-227. [Link]
-
Roleira, F. M. F., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry, 136, 106600. [Link]
-
Roleira, F. M. F., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry, 136, 106600. [Link]
-
Zhang, Y., et al. (2022). Discovery and SAR analysis of phenylbenzo[d][13][14]dioxole-based proprotein convertase subtilisin/kexin type 9 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1935-1946. [Link]
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Ivanov, J., et al. (2024). In silico insights: QSAR modeling of TBK1 kinase inhibitors for enhanced drug discovery. ACS Omega. [Link]
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Segal, M. (1988). Veratridine-enhanced persistent sodium current induces bursting in CA1 pyramidal neurons. Brain Research, 443(1-2), 359-363. [Link]
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Smith, A. M., et al. (2022). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals, 12(3), 369. [Link]
-
Göblyös, A., & Kiec-Kononowicz, K. (2002). Biological activities of guanidine compounds. Current Medicinal Chemistry, 9(18), 1675-1696. [Link]
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Asquith, C. R. M., et al. (2024). Discovery of potent and selective inhibitors of Tousled-like kinase 2 (TLK2). European Journal of Medicinal Chemistry, 271, 116357. [Link]
-
Singh, N., et al. (2021). Evaluation of guanidine-based multimodal anion exchangers for protein selectivity and orthogonality. Journal of Chromatography A, 1652, 462371. [Link]
-
S, S., & S, S. (2019). THE IMPACT OF ORTHO,META AND PARA METHOXY GROUP SUBSTITUTION ON PHOTOLUMINESCENT PROPERTIES OF 2,4-DIPHENYL QUINOLINE. INTERNATIONAL JOURNAL OF CURRENT ENGINEERING AND SCIENTIFIC RESEARCH (IJCESR), 6(1). [Link]
-
Ishihara, Y. (2025). Methoxy group: a non-lipophilic "scout" for protein pocket finding. Future Medicinal Chemistry, 17(9), 983-985. [Link]
-
Glyn, R. J., & Pattison, G. (2020). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]
-
McLaughlin, G., et al. (2016). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Drug Testing and Analysis, 8(1), 98-109. [Link]
-
de Pinedo, R. J., et al. (1997). Chemical characterization and comparative cellular effects of meta-iodobenzyl guanidine and benzyl guanidine. Cancer Chemotherapy and Pharmacology, 40(3), 237-242. [Link]
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Cross-referencing experimental data with predicted properties of 1-(4-Methoxyphenyl)guanidine
The following guide is structured as a technical comparison and validation manual, designed for researchers utilizing 1-(4-Methoxyphenyl)guanidine as a chemical scaffold or bioactive ligand.
Executive Summary
This compound is a critical nitrogenous scaffold used primarily as a precursor in the synthesis of heterocyclic pharmaceutical targets (e.g., aminopyrimidines, quinazolines) and as a ligand for sigma receptors. Its utility stems from the electronic modulation of the guanidine core by the para-methoxy substituent, which enhances nucleophilicity compared to the unsubstituted phenylguanidine while maintaining a distinct basicity profile suitable for physiological binding.
This guide cross-references in silico predictions with experimental benchmarks to provide a self-validating protocol for researchers. We compare this product directly against Phenylguanidine (structural control) and DTG (1,3-Di-o-tolylguanidine) (functional control).
Cheminformatics Profile: Predicted vs. Experimental
The following data bridges the gap between theoretical properties and bench-top realities. Discrepancies here often indicate salt formation (e.g., carbonate or hydrochloride) or hydration states common in guanidine derivatives.
Table 1: Physicochemical Property Concordance
| Property | Predicted (In Silico) | Experimental / Observed | Deviation Notes |
| Molecular Weight | 165.19 g/mol | 165.19 (Monoisotopic) | Exact match (MS confirmed). |
| LogP (Octanol/Water) | 0.68 ± 0.4 | ~0.8 - 1.1 | Lipophilicity is modulated by the methoxy group; slightly more lipophilic than phenylguanidine. |
| pKa (Conjugate Acid) | 11.2 - 11.5 | ~11.0 - 11.8 | The p-OMe group is electron-donating, stabilizing the cation slightly more than in phenylguanidine (pKa ~10.8). |
| Topological Polar Surface Area (TPSA) | ~50-60 Ų | N/A | Consistent with blood-brain barrier (BBB) permeability profiles for sigma ligands. |
| Solubility (Water) | Moderate (Free Base) | High (>50 mg/mL as HCl salt) | Critical: Commercial samples are often salts (HCl or Carbonate), drastically altering solubility. |
Scientist’s Note: Do not rely solely on the CAS number for solubility planning. This compound avidly absorbs CO₂ from the air to form carbonates. Always verify the counter-ion via IC or chloride precipitation tests before preparing stock solutions for biological assays.
Structural Characterization & Validation Protocols
To ensure the integrity of your experimental data, the identity of the scaffold must be validated using the following "self-validating" spectral markers.
A. Nuclear Magnetic Resonance (NMR) Benchmarks
The para-substitution pattern provides a clean, symmetric splitting pattern in the aromatic region.
-
Solvent: Methanol-d4 (
) -
Key Shifts (δ ppm):
-
7.10 (d, J=9.1 Hz, 2H): Aromatic protons ortho to the guanidine group.
-
6.91 (d, J=9.1 Hz, 2H): Aromatic protons ortho to the methoxy group (shielded).
-
3.72 (s, 3H): The distinct methoxy singlet.
-
Carbon (
): δ 164.8 (Guanidine C=N), 160.9 (Ar-C-OMe), 128.9, 116.2 (Ar-C), 56.0 (OMe).
-
B. Mass Spectrometry (ESI-MS)
-
Target Ion:
-
Calculated m/z: 166.09
-
Observed m/z: 166.1
-
Validation Check: Look for the absence of m/z 136 (loss of -OMe) or m/z 123 (p-anisidine impurity), which indicates degradation.
C. Purity Analysis Workflow (HPLC)
Objective: Quantify purity and detect the common p-anisidine degradation product.
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic ring) and 210 nm (guanidine backbone).
-
Success Criteria: Main peak retention time approx. 4-6 mins; p-anisidine impurity typically elutes earlier due to loss of the polar guanidine tail.
Performance Benchmarking: Comparative Analysis
Comparison 1: Basicity & Reactivity
Subject: this compound vs. Phenylguanidine
-
Electronic Effect: The methoxy group at the para position is a strong
-donor (+M effect). This increases electron density on the aromatic ring and, by extension, the guanidine nitrogen. -
Result: this compound is more basic and more nucleophilic than phenylguanidine.
-
Application Implication: In cyclization reactions (e.g., forming quinazolines), the methoxy variant reacts faster but may also be more prone to oxidation.
Comparison 2: Biological Affinity
Subject: this compound vs. DTG (1,3-Di-o-tolylguanidine)
-
Context: Sigma Receptor Binding (
). -
Performance:
-
DTG: High affinity, pan-selective sigma ligand (Standard).
-
This compound: Moderate affinity. It serves as a "fragment" or simplified analog. It lacks the steric bulk of the di-substituted DTG, which reduces hydrophobic packing in the receptor pocket.
-
-
Recommendation: Use DTG as a positive control in binding assays. Use the methoxy-guanidine as a starting scaffold to build more complex ligands (e.g., by alkylating the terminal nitrogens).
Visualizing the Mechanism
The following diagrams illustrate the structure-property relationships and the validation logic required for this compound.
Diagram 1: Structure-Property Logic
This diagram details how the methoxy substituent influences the core properties of the molecule compared to the phenyl control.
Caption: Electronic influence of the para-methoxy group on the physicochemical properties of the guanidine scaffold.
Diagram 2: Validation Workflow
A self-validating decision tree for confirming compound identity before application.
Caption: Step-by-step Quality Control workflow to distinguish salt forms and ensure assay readiness.
References
-
BenchChem. (2025).[1] HPLC method for this compound hydrochloride analysis. Retrieved from
-
ChemicalBook. (2023). N-(4-METHOXY-PHENYL)-GUANIDINE Synthesis and Properties. Retrieved from
-
National Institutes of Health (NIH). (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PubMed Central. Retrieved from
-
PubChem. (2025).[2][3] Compound Summary: this compound.[1][4][5] Retrieved from
-
ScienceOpen. (2025). Biologically active guanidine alkaloids and synthesis. Retrieved from
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Evaluating the Recyclability of Guanidine-Based Catalysts
Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Introduction: The "Green" Paradox of Organocatalysis
Guanidine-based catalysts (e.g., TBD, TMG, and chiral bicyclic guanidines) have revolutionized asymmetric synthesis and polymer depolymerization due to their high basicity and dual hydrogen-bonding activation modes. However, a critical economic and environmental paradox exists: while "metal-free" catalysis is marketed as green, the catalysts themselves are often expensive to synthesize and difficult to recover from homogeneous reaction mixtures.
For industrial viability, particularly in pharmaceutical intermediate synthesis and plastic recycling (e.g., PET/PLA glycolysis), the transition from homogeneous single-use to heterogeneous recyclable systems is non-negotiable. This guide evaluates the three primary engineering strategies for rendering guanidine catalysts recyclable: Polymer Immobilization , Magnetic Nanoparticle Anchoring , and Inorganic Surface Grafting .
Strategic Comparison of Recyclability Architectures
We evaluate three distinct immobilization strategies against the "Gold Standard" of homogeneous free guanidine (which offers maximum activity but zero recyclability).
Strategy A: Polymer-Supported Guanidines (PS-TBD)
-
Mechanism: Covalent attachment of the guanidine core (via the N-H site) to a polystyrene (PS) or Merrifield resin backbone.
-
Performance Profile: Excellent for solvent compatibility in organic synthesis. However, "gel-phase" kinetics can be slower due to diffusion limits.
-
Failure Mode: Mechanical degradation of beads (grinding effect) and swelling inconsistencies in polar vs. non-polar solvents.
Strategy B: Magnetic Nanoparticle Anchoring (Fe₃O₄@TBD)
-
Mechanism: Guanidine is grafted onto a silica-coated magnetite core (
). -
Performance Profile: Offers "quasi-homogeneous" activity due to high surface-area-to-volume ratio. Separation is instantaneous using an external magnetic field, eliminating filtration bottlenecks.
-
Failure Mode: Aggregation of nanoparticles over time reduces active surface area; leaching of the organic linker.
Strategy C: Inorganic Silica Grafting (SiO₂-TBD)
-
Mechanism: Covalent tethering to mesoporous silica (e.g., SBA-15, MCM-41) via propyl-linker silanes.
-
Performance Profile: Superior thermal stability, making it ideal for high-temperature applications like PET glycolysis (>150°C).
-
Failure Mode: Hydrolysis of the siloxane linker (
) under aqueous or highly basic conditions, leading to catalyst leaching.
Comparative Performance Data
The following table synthesizes experimental data comparing these strategies in standard nucleophilic substitution and depolymerization stress tests.
| Metric | Homogeneous TBD (Control) | Polymer-Supported (PS-TBD) | Magnetic (Fe₃O₄@TBD) | Silica-Grafted (SiO₂-TBD) |
| Initial Yield | >98% | 92-95% | 94-96% | 90-94% |
| Reaction Time | 1.0x (Baseline) | 1.5x - 2.0x (Diffusion limit) | 1.1x (Near homogeneous) | 1.2x |
| Recycle Limit | N/A (Single Use) | 10-18 Cycles | 6-10 Cycles | 5-8 Cycles |
| Yield Drop/Cycle | N/A | <0.5% per cycle | ~1-2% per cycle | ~2-3% per cycle |
| Separation Mode | Distillation/Extraction | Filtration | External Magnet | Filtration/Centrifuge |
| Leaching Risk | High (Product Contamination) | Low (Covalent bond stable) | Moderate (Linker stability) | Moderate (Hydrolysis risk) |
| Best Application | Initial Screening | Asymmetric Synthesis | Batch Fine Chemicals | High-Temp Polymer Recycling |
Data Source Synthesis: Data extrapolated from comparative studies on TBD immobilization for ring-opening polymerization and transesterification [1][3][6].
Experimental Protocol: The "Lifecycle Stress Test"
To rigorously evaluate a new guanidine catalyst candidate, do not rely on simple yield checks. Use this self-validating protocol to detect leaching and deactivation early.
Phase 1: The Standard Recycling Loop
-
Reaction: Run the standard reaction (e.g., transesterification) at
scale. -
Checkpoint 1 (Kinetic Profile): Monitor conversion at
min via GC/NMR. Note: A change in the kinetic slope in later cycles indicates active site poisoning. -
Separation:
-
For Magnetic: Apply neodymium magnet for 60s. Decant supernatant.
-
For Polymer/Silica: Centrifuge at 4000 rpm for 5 min or filter through a frit.
-
-
Wash: Resuspend catalyst in polar aprotic solvent (e.g., MeCN) to remove adsorbed product. Repeat 3x.
-
Drying: Vacuum dry at 60°C for 4 hours. Critical: Residual solvent weight can artificially inflate recovery calculations.
-
Re-Run: Add fresh reagents to the recovered catalyst.
Phase 2: The Hot Filtration Test (Leaching Validation)
-
Objective: Prove that catalysis is truly heterogeneous and not driven by leached active species.
-
Step 1: Run reaction to ~50% conversion.
-
Step 2: Rapidly filter the catalyst (hot) or magnetically separate.
-
Step 3: Continue stirring the filtrate (without solid catalyst) under reaction conditions.
-
Validation: If conversion increases significantly after filtration, your catalyst is leaching , and the "recyclability" is an illusion [5].
Visualization of Workflows
Diagram 1: The Catalyst Recycling Loop
A visual guide to the experimental decision matrix for evaluating recyclability.
Caption: The "Stress Test" workflow including the critical Hot Filtration step to rule out false positives caused by active species leaching.
Diagram 2: Immobilization Chemistries
Visualizing how the guanidine core is anchored in different strategies.
Caption: Structural comparison of Polymer vs. Magnetic immobilization. Note the silica shell in magnetic systems which protects the iron core but introduces a silane linker susceptible to hydrolysis.
References
-
Ionic Modified TBD Supported on Magnetic Nanoparticles. ACS Sustainable Chemistry & Engineering. A highly efficient and recoverable catalyst for organic transformations, demonstrating 6-cycle reusability.[1]
-
Recycling of Homogeneous Catalysts: Guidelines for Experiments. ACS Catalysis. Defines the "best practices" for reporting catalyst recycling data, including the importance of kinetic profiling over simple yield checks.
-
Polystyrene-Supported TBD as an Efficient and Reusable Catalyst. European Journal of Organic Chemistry. Details the synthesis and 18-cycle durability of polymer-supported guanidines.
-
Guanidine Functionalized Porous SiO₂ for PET Depolymerization. RSC Sustainability. Compares silica supports vs activated carbon for high-temperature glycolysis, highlighting thermal stability limits.
-
Leaching Tests for Heterogeneous Catalysts. ResearchGate/Journal of Molecular Structure. Protocols for the hot filtration test to distinguish true heterogeneity from leaching.
-
Magnetic Silica Particles Functionalized with Guanidine. Scientific Reports. Evaluates microwave-assisted recycling of guanidine catalysts for waste oil transesterification.
Sources
Safety Operating Guide
Navigating the Disposal of 1-(4-Methoxyphenyl)guanidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 1-(4-Methoxyphenyl)guanidine, a compound for which specific disposal information can be limited. By synthesizing data from related guanidine compounds and adhering to established hazardous waste management principles, this document offers a comprehensive framework to ensure safety and compliance.
The causality behind these rigorous disposal protocols stems from the inherent hazards associated with guanidine derivatives. Many compounds in this class are known to be irritants, harmful if swallowed or inhaled, and can cause serious eye irritation.[1][2][3][4] Furthermore, guanidine compounds can be harmful to aquatic life. Given these potential risks, a conservative and informed approach to waste management is not just recommended, but essential.
Core Principles of Chemical Waste Management
Before delving into the specific steps for this compound, it is crucial to understand the foundational principles of laboratory chemical waste disposal. All chemical waste must be handled in accordance with local, state, and federal regulations.[5] The U.S. Environmental Protection Agency (EPA) provides extensive regulations for hazardous waste generated in academic laboratories, which serve as a valuable reference for all research settings.[6][7][8]
Hazard Profile of Guanidine Compounds
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, the hazard profile of structurally similar compounds, such as guanidine hydrochloride and guanidine thiocyanate, provides critical insights.
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | [1] |
| Acute Toxicity (Inhalation) | Harmful if inhaled. | [1] |
| Skin Irritation | Causes skin irritation. | [1][2] |
| Eye Irritation | Causes serious eye irritation. | [1][2] |
| Aquatic Hazard | Harmful to aquatic life. |
These hazards underscore the necessity of appropriate personal protective equipment (PPE) and stringent disposal procedures.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory to prevent exposure:
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]
-
Hand Protection: Wear appropriate protective gloves. While specific glove resistance data for this compound may be unavailable, nitrile gloves are a reasonable choice for protection against corrosive substances.[10]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[9]
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA approved respirator should be worn.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9][11]
Step 1: Waste Collection and Segregation
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a designated, properly labeled hazardous waste container.
-
The container must be compatible with the chemical. For solid waste, a securely sealed plastic or glass container is appropriate. Liquid waste should be stored in leak-proof containers that do not react with the chemical.[12]
-
Crucially, segregate this waste from incompatible materials, particularly strong oxidizing agents and acids, to prevent hazardous reactions.[9]
Step 2: Labeling
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date the waste was first added to the container and a list of all components if it is a mixed waste stream.
-
Affix any other labels required by your institution's environmental health and safety (EHS) department or local regulations.
Step 3: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage area.
-
This area should be under the control of laboratory personnel, well-ventilated, and away from ignition sources.[12]
Step 4: Professional Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[8]
-
These professionals are equipped to handle and transport chemical waste in accordance with all regulatory requirements.
The following diagram illustrates the workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is critical to mitigate potential hazards.
Minor Spill (Small Quantity in a Ventilated Area):
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined above.
-
Containment: If it is a solid, carefully sweep up the material and place it in the hazardous waste container. Avoid generating dust.[5][9] If it is a liquid, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Report: Report the incident to your laboratory supervisor or EHS department.
Major Spill (Large Quantity or in a Poorly Ventilated Area):
-
Evacuate: Immediately evacuate the area.
-
Alert: Alert your laboratory supervisor and EHS department. If there is a fire or medical emergency, call emergency services.
-
Isolate: If it is safe to do so, close the doors to the affected area to contain any vapors or dust.
-
Professional Cleanup: Do not attempt to clean up a major spill yourself. Allow trained emergency responders to handle the situation.
The following decision tree provides a guide for responding to a chemical spill.
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Mastering Safety: A Guide to Personal Protective Equipment for 1-(4-Methoxyphenyl)guanidine
In the fast-paced environment of drug discovery and chemical research, the imperative of safety is absolute. Our commitment extends beyond supplying high-quality reagents; it encompasses providing the critical intelligence required for their safe handling and disposal. This guide offers a detailed, experience-driven protocol for the use of Personal Protective Equipment (PPE) when handling 1-(4-Methoxyphenyl)guanidine, a member of the guanidine class of compounds frequently used in synthetic chemistry and pharmaceutical development.
The guanidinium group is strongly basic and, as a class, these compounds can cause significant skin and eye irritation.[1][2] While specific toxicological data for this compound is not extensively published, a conservative approach based on the known hazards of related guanidine salts is essential for ensuring laboratory safety. This guide is built upon the foundational principles of risk assessment and the hierarchy of controls, as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[3][4]
Hazard Assessment and the Hierarchy of Controls
Before any personal protective equipment is selected, a thorough risk assessment is mandatory. For this compound, which is typically a solid powder, the primary risks are:
-
Dermal Contact: Guanidine derivatives are known skin irritants.[1]
-
Ocular Contact: The powder can cause serious eye irritation.[1]
-
Inhalation: Fine dust can be generated during handling, posing a respiratory hazard.[2][5]
-
Ingestion: While less common, accidental ingestion is harmful.[2]
The most effective way to mitigate these risks is not to start with PPE, but with engineering and administrative controls. PPE is the final, though critical, line of defense.
-
Engineering Controls: Always handle this compound powder within a certified chemical fume hood or a glove box to contain dust and prevent inhalation.[6][7] Local exhaust ventilation is crucial where dust may be generated.[1]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on its specific hazards and the contents of the Safety Data Sheet (SDS).[3] Keep quantities to a minimum and clearly label all containers.[8][9]
Core PPE Protocol: A Task-Based Approach
The selection of PPE must be tailored to the specific task being performed. The following protocol outlines the necessary equipment for the complete workflow, from initial handling to final disposal.
Step 1: Preparation and Donning PPE
Before entering the designated handling area, it is crucial to don your PPE in the correct sequence to ensure complete protection.
-
Inner Gloves: Start with a pair of nitrile gloves. This initial layer provides a baseline of protection.
-
Protective Clothing: Wear a clean, buttoned lab coat over your personal clothing. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron or disposable coverall is recommended.[10][11]
-
Respiratory Protection: If a fume hood is not available or if there is a risk of significant aerosolization, a NIOSH-approved respirator with a particulate filter is required.[5][12]
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[11] If there is a significant splash hazard, a full-face shield should be worn in addition to goggles.[5][10]
-
Outer Gloves: Don a second pair of chemical-resistant gloves, such as nitrile, over the first pair.[13] This double-gloving technique simplifies decontamination; the outer pair can be removed immediately if contaminated.
Step 2: Handling and Use (Weighing and Dissolving)
All manipulations of solid this compound should occur within a fume hood.
-
Weighing: Use a weigh boat or paper. Handle the container and spatula with care to minimize dust creation.
-
Dissolving: When adding the solid to a solvent, do so slowly to avoid splashing. Keep the sash of the fume hood at the lowest practical height.
Step 3: Post-Handling and Decontamination
Properly removing and disposing of PPE is as critical as wearing it.
-
Decontaminate: Before leaving the fume hood, wipe down the exterior of the outer gloves with an appropriate solvent (e.g., 70% ethanol) if minor contamination is suspected.
-
Doffing (Removal) Sequence:
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][14]
-
Spill: For a small spill, contain the powder with an inert absorbent material. Carefully sweep or vacuum the material into a suitable, sealed container for disposal.[1] Do not create dust. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste, including contaminated PPE and empty containers, must be treated as hazardous waste.
-
Solid Waste: Collect all used weighing papers, contaminated wipes, and disposable PPE in a designated, labeled hazardous waste container.[1]
-
Chemical Waste: Unused this compound and solutions containing it must be disposed of according to federal, state, and local regulations.[15] Do not pour down the drain.[1]
Visual Workflow and Data Summary
To provide a clear, at-a-glance reference, the following diagram illustrates the procedural workflow, and the table summarizes the required PPE.
Sources
- 1. biospectra.us [biospectra.us]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. osha.gov [osha.gov]
- 4. compliancy-group.com [compliancy-group.com]
- 5. int-enviroguard.com [int-enviroguard.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. Industrial equipment for handling toxic powders | Palamatic Process [palamaticprocess.com]
- 8. oshaeducationcenter.com [oshaeducationcenter.com]
- 9. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 10. sams-solutions.com [sams-solutions.com]
- 11. safelyio.com [safelyio.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pnnl.gov [pnnl.gov]
- 14. mmbio.byu.edu [mmbio.byu.edu]
- 15. criver.com [criver.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
